1-Acetylindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTCWULFNYNFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166984 | |
| Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-30-1 | |
| Record name | 1-Acetylindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoline, 1-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016078301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Acetylindoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetylindoline (CAS No: 16078-30-1), a derivative of indoline, serves as a versatile intermediate in organic synthesis.[1] Its unique structural features and reactivity make it a valuable building block in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound, complete with detailed experimental protocols and visualizations to support researchers in their synthetic and analytical endeavors.
Chemical Properties and Structure
This compound is a white crystalline powder at room temperature.[1] It is characterized by the fusion of a benzene ring and a five-membered nitrogen-containing ring, with an acetyl group attached to the nitrogen atom.
Structural Identifiers
The structural identity of this compound is precisely defined by several key identifiers:
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO | [1][2][5] |
| Molecular Weight | 161.20 g/mol | [1][3][4] |
| Melting Point | 100-106 °C | [1][4][5] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| CAS Number | 16078-30-1 | [1][4] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of atoms within the molecule.
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound via Acetylation of Indoline
This protocol describes a common method for the preparation of this compound through the N-acetylation of indoline using acetic anhydride.
Materials:
-
Indoline
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve indoline in dichloromethane.
-
To the stirred solution, add pyridine (acting as a catalyst and acid scavenger).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.
Instrumentation and Sample Preparation:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence with NOE.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or TMS.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Reactivity and Synthetic Applications
This compound is a valuable intermediate in a variety of organic transformations. Its acetylated nitrogen modifies the reactivity of the indoline core, making it a useful substrate for further functionalization.
Synthetic Workflow: Acetylation of Indoline
The synthesis of this compound from indoline is a fundamental reaction that introduces the acetyl protecting group and serves as a precursor for more complex molecules.
Safety and Handling
This compound should be handled in a well-ventilated area. Suitable protective clothing, including gloves and eye protection, should be worn to avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Store the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
This compound is a key chemical intermediate with well-defined structural and physicochemical properties. The experimental protocols provided in this guide for its synthesis and characterization offer a practical resource for researchers. Its utility in organic synthesis underscores its importance in the development of novel molecules for various applications, including pharmaceuticals and materials science.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Technical Guide to 1-Acetylindoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-Acetylindoline, a versatile heterocyclic compound. It details its chemical and physical properties, outlines its applications in various scientific fields, and presents relevant experimental contexts.
Core Compound Identification
This compound, also known by its synonyms 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one and N-Acetylindoline, is a key intermediate in organic synthesis.[1][2] Its unique structural characteristics make it a valuable building block in the development of pharmaceuticals and advanced materials.[1][3]
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a clear reference for its physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Weight | 161.20 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 100-106 °C | [1][4][5] |
| Purity | ≥ 98% (HPLC) | [1] |
| SMILES | CC(=O)N1CCc2ccccc12 | [5][6] |
| InChI Key | RNTCWULFNYNFGI-UHFFFAOYSA-N | [5] |
Applications in Research and Development
This compound is a pivotal intermediate with diverse applications across multiple sectors of chemical and biomedical research.[1] Its stability and reactivity are leveraged to streamline synthetic pathways for complex molecules.[1]
-
Pharmaceutical Synthesis : It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1][3] The indoline structure is found in numerous natural and synthetic compounds with medicinal value and is increasingly exploited as a foundational backbone for drugs with anti-tumor, anti-bacterial, and anti-inflammatory properties.[7]
-
Organic Electronics : The compound is utilized in the fabrication of organic electronic materials, where it contributes to enhancing the performance of devices such as organic light-emitting diodes (OLEDs) and organic solar cells.[1][3]
-
Bioimaging : Researchers employ this compound to create advanced fluorescent probes for bioimaging applications, which allow for improved visualization of cellular processes in living organisms.[1][3]
-
Chemical Reagent : It is a valuable reactant in a variety of chemical reactions. It may be used for the synthesis of halo-substituted aromatic amides, naphthalenedione derivatives with antimycobacterial activity, and derivatives that act as α1-adrenoreceptor antagonists.[5] It is also used as a reactant in regioselective ortho Suzuki-Miyaura coupling reactions.[5]
Caption: Key application areas of this compound.
Experimental Protocols and Reactions
While specific, detailed experimental protocols are proprietary or published in subscription journals, the scientific literature describes several key reactions and methodologies involving this compound.
The synthesis of substituted indoles and their derivatives often involves multi-step processes. For instance, a patented process for preparing related compounds involves Fischer indole cyclization, acylation at the N-position (such as acetylation to form the 1-acetyl group), and subsequent reduction of the indole to an indoline.[8]
Purification by Recrystallization: A general approach to purify compounds like this compound involves recrystallization.
-
Solvent Selection : Identify a suitable solvent that dissolves the compound when hot but not when cold. Small-scale tests with solvents like ethanol, isopropanol, or ethyl acetate are recommended.
-
Dissolution : Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Crystallization : Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
A notable reaction is the reduction of the tertiary amide in this compound to its corresponding amine.
-
Reaction : this compound is reacted with a silane in the presence of a Molybdenum(IV) oxide dichloride (MoO₂Cl₂) catalyst.[5]
-
Methodology :
-
The this compound substrate is dissolved in an appropriate anhydrous solvent under an inert atmosphere.
-
The MoO₂Cl₂ catalyst is added to the solution.
-
A silane reducing agent is added, often dropwise, to the reaction mixture.
-
The reaction is stirred at a specific temperature for a period determined by reaction monitoring (e.g., by TLC or LC-MS).
-
Upon completion, the reaction is quenched and worked up to isolate the resulting N-ethylindoline product.
-
Purification is typically achieved through column chromatography.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - CAS:16078-30-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound 98 16078-30-1 [sigmaaldrich.com]
- 6. PubChemLite - this compound (C10H11NO) [pubchemlite.lcsb.uni.lu]
- 7. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
Spectroscopic Analysis of 1-Acetylindoline: A Technical Guide
Introduction: 1-Acetylindoline (CAS No. 16078-30-1) is a derivative of indoline, a bicyclic aromatic amine. Its structure is characterized by an acetyl group attached to the nitrogen atom of the indoline ring. This compound and its derivatives are of interest to researchers in medicinal chemistry and drug development due to their presence in various biologically active molecules. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds, for which spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools. This guide provides a comprehensive overview of the key spectroscopic data for this compound, along with detailed experimental protocols for data acquisition.
Data Presentation
The following tables summarize the key spectroscopic data for this compound. While mass spectrometry data is based on established fragmentation patterns for acetylated indoles, the NMR and IR data are predicted based on the known structure of the molecule and typical spectroscopic values for its constituent functional groups, as specific experimental datasets are not publicly available.
Table 1: 1H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.2 | d | 1H | Ar-H (ortho to N) |
| ~7.2 - 7.4 | m | 3H | Ar-H |
| ~4.1 | t | 2H | -N-CH2- |
| ~3.1 | t | 2H | -CH2-Ar |
| ~2.2 | s | 3H | -CO-CH3 |
Solvent: CDCl3, Reference: TMS at 0.00 ppm.
Table 2: 13C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~169 | C=O (Amide) |
| ~143 | Quaternary Ar-C (C-N) |
| ~132 | Quaternary Ar-C |
| ~127 | Ar-CH |
| ~125 | Ar-CH |
| ~124 | Ar-CH |
| ~117 | Ar-CH |
| ~49 | -N-CH2- |
| ~28 | -CH2-Ar |
| ~24 | -CO-CH3 |
Solvent: CDCl3
Table 3: IR Spectroscopic Data (Typical Absorption Bands)
| Wavenumber (cm-1) | Intensity | Vibration Type | Functional Group |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic |
| ~2980 - 2850 | Medium | C-H Stretch | Aliphatic |
| ~1660 | Strong | C=O Stretch | Tertiary Amide |
| ~1600, 1480 | Medium | C=C Stretch | Aromatic Ring |
| ~1370 | Medium | C-N Stretch | Amide |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment Ion |
| 161 | [M]+• (Molecular Ion) |
| 146 | [M - CH3]+ |
| 118 | [M - CO - CH3]+ or [M - C2H3O]+ |
| 117 | [M - CH3CN]+• |
| 91 | [C7H7]+ (Tropylium ion) |
| 89 | [C7H5]+ |
Mandatory Visualization
The general workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted below. This process ensures the identity and purity of the target molecule are confirmed through multiple analytical techniques.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are representative of standard practices for the analysis of solid organic compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of dry this compound for 1H NMR, and 20-50 mg for 13C NMR.
-
Transfer the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) to the vial.
-
Gently agitate the vial to ensure the complete dissolution of the sample.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
Tune and match the probe for the desired nucleus (1H or 13C).
-
Acquire the spectrum using standard pulse sequences. For 1H NMR, a sufficient number of scans (e.g., 8-16) are collected. For 13C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Place a small amount (a few milligrams) of this compound into a clean vial.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., chloroform or dichloromethane) to dissolve the sample.[1]
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply a drop of the solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[1]
-
Visually inspect the film to ensure it is not too thick, which can cause peak broadening and saturation.
-
-
Data Acquisition (FTIR):
-
Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm-1).
-
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the this compound sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
If using a direct insertion probe, the sample is heated to induce vaporization into the ion source.
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M+•) and causing fragmentation.
-
-
Mass Analysis and Detection:
-
The resulting ions (molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.
-
The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded.
-
A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
Conclusion
The spectroscopic data presented in this guide provides a foundational understanding of the structural features of this compound. The predicted NMR spectra highlight the key proton and carbon environments, while the typical IR absorption bands confirm the presence of the amide and aromatic functionalities. The mass spectrometry data offers valuable insights into the molecule's fragmentation pattern upon ionization. The detailed experimental protocols provide a robust framework for researchers to acquire high-quality spectroscopic data for this compound and related compounds, ensuring accurate characterization and facilitating further research and development.
References
Physical and chemical properties of N-acetylindoline
An In-depth Technical Guide to N-Acetylindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: N-acetylindoline, also known as 1-acetyl-2,3-dihydro-1H-indole, is a heterocyclic organic compound. It is a derivative of indoline where an acetyl group is attached to the nitrogen atom. This molecule serves as a valuable building block and key intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.[1] The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-tumor and anti-bacterial properties.[2][3] N-acetylindoline's stability and reactivity make it suitable for various chemical transformations, enabling the development of novel compounds with desired biological and chemical properties.[1]
Physical and Chemical Properties
N-acetylindoline is typically an off-white crystalline powder.[1][4] Its core physical and chemical identifiers are summarized below.
Table 1: General and Physical Properties of N-Acetylindoline
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2,3-dihydroindol-1-yl)ethanone | [5] |
| Synonyms | N-Acetylindoline, 1-Acetyl-2,3-dihydroindole | [1] |
| CAS Number | 16078-30-1 | [5][6] |
| Molecular Formula | C₁₀H₁₁NO | [1][5] |
| Molecular Weight | 161.20 g/mol | [6] |
| Appearance | White to Off-white crystalline powder | [1][4] |
| Melting Point | 102-104 °C (lit.) | [4][6] |
| 100-106 °C | [1] | |
| Boiling Point | 355.1 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.144 g/cm³ (Predicted) | [7] |
| InChI Key | RNTCWULFNYNFGI-UHFFFAOYSA-N | [6] |
| SMILES | CC(=O)N1CCc2ccccc12 | [6] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of N-acetylindoline.
Table 2: Spectroscopic Data for N-Acetylindoline
| Spectrum Type | Key Peaks / Signals | Reference |
| ¹H NMR | Data available, specific shifts may vary by solvent. | [5] |
| ¹³C NMR | Data available, specific shifts may vary by solvent. | [5] |
| IR (Infrared) | Data available, characteristic amide C=O stretch expected. | [5] |
| Mass Spec (GC-MS) | Data available. | [5] |
Note: While spectral data for N-acetylindoline is available, detailed peak assignments were not found in the public search results. Researchers should refer to spectral databases or acquire data on their specific samples for definitive characterization.
Experimental Protocols
Synthesis of N-Acetylindoline
N-acetylindoline is most commonly synthesized via the acetylation of indoline. This can be achieved using various acetylating agents. Below is a general protocol based on standard acylation procedures.
Objective: To synthesize N-acetylindoline from indoline.
Materials:
-
Indoline
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., Triethylamine, Pyridine, or aqueous Sodium Hydroxide)
-
An appropriate solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)
-
Deionized water
-
Drying agent (e.g., anhydrous Magnesium Sulfate or Sodium Sulfate)
-
Silica gel for chromatography (if needed)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
General Protocol (using Acetic Anhydride):
-
Dissolution: Dissolve indoline in a suitable solvent such as dichloromethane or THF in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.
-
Addition of Base: Add a base, such as triethylamine (typically 1.1 to 1.5 equivalents), to the solution to act as a scavenger for the acetic acid byproduct.
-
Acetylation: Slowly add acetic anhydride (typically 1.0 to 1.2 equivalents) to the stirred solution. The reaction is often exothermic, so maintain the temperature at 0-5 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (indoline) is consumed.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure N-acetylindoline.
This is a generalized procedure. Specific conditions such as reaction time, temperature, and purification method may need to be optimized. A similar acetylation process is described for a related compound, indole-2-carboxylic acid, using acetic anhydride, triethylamine, and DMAP in acetone.[8]
Logical Relationships and Workflows
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of N-acetylindoline.
Caption: Workflow for N-acetylindoline synthesis and purification.
Role in Drug Development
N-acetylindoline is not typically an active pharmaceutical ingredient (API) itself. Instead, its significance lies in its role as a versatile intermediate for creating more complex, biologically active molecules. The indoline core is a foundational structure for many therapeutic agents.
The diagram below illustrates the central role of N-acetylindoline as a precursor in the synthesis of diverse functionalized derivatives for drug discovery.
Caption: Role of N-acetylindoline in synthesizing diverse derivatives.
N-acetylindoline serves as a reactant for preparing a range of derivatives, including:
-
Halo-substituted aromatic amides.[6]
-
Triazolothiadiazepine dioxide derivatives.[6]
-
Derivatives targeting α1-adrenoreceptors.[6]
-
Naphthalenedione derivatives with antimycobacterial activity.[6]
-
C7-acylated indolines via rhodium-catalyzed reactions.[9]
The indoline scaffold itself is integral to compounds developed as anticancer, antibacterial, and anti-inflammatory drugs, as well as treatments for cardiovascular diseases.[2][3] By modifying the N-acetylindoline core, researchers can systematically explore structure-activity relationships to develop novel therapeutic candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Acetylindoline-5-sulfonamide|Research Chemical [benchchem.com]
- 3. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16078-30-1 Name: [xixisys.com]
- 5. 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one | C10H11NO | CID 27673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-乙酰基吲哚啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 1-(2,3-dihydroindol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,3-dihydroindol-1-yl)ethanone, also commonly known as N-acetylindoline or 1-acetylindoline, is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science.[1] Its stable, yet reactive nature makes it an ideal precursor for the development of novel pharmaceuticals, particularly those targeting neurological disorders, as well as for the fabrication of organic electronic materials.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to 1-(2,3-dihydroindol-1-yl)ethanone, with a focus on detailed experimental protocols, quantitative data, and logical process flows.
Core Synthesis Pathway: N-Acetylation of Indoline
The most direct and widely employed method for the synthesis of 1-(2,3-dihydroindol-1-yl)ethanone is the N-acetylation of indoline. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the indoline ring.
Reaction Workflow
References
The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its inherent structural features allow for diverse chemical modifications, leading to a wide array of derivatives with significant biological activities. This technical guide provides an in-depth overview of the core biological activities of indole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid in ongoing research and drug development efforts.
Anticancer Activity
Indole derivatives have demonstrated potent anticancer activity through various mechanisms of action, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.
A significant number of indole-based compounds function as tubulin polymerization inhibitors, binding to the colchicine site of β-tubulin and disrupting the formation of the mitotic spindle, which ultimately leads to cell cycle arrest in the G2/M phase and apoptosis.[1]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected indole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-indole derivative 12 | Various | 0.22 - 1.80 | [1] |
| Quinoline-indole derivative 13 | Various | 0.002 - 0.011 | [1] |
| Benzimidazole-indole derivative 8 | Various | 0.05 (average) | [1] |
| Indole-vinyl sulfone derivative 9 | Various | Potent activity | [1] |
| Indole iso-quinoline hybrid 23 | 30 cancer cell lines | 1.5 (GI50) | Not specified |
| Amino-acetamide indole 28 | HCT116 | 11.99 ± 1.62 | [1] |
| Amino-acetamide indole 28 | PC-3 | 14.43 ± 2.1 | [1] |
| Ursolic acid indole derivative 30a | SMMC-7721 | 0.89 ± 0.11 | Not specified |
| N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile 2a | Huh-7 | 0.01 - 0.04 | [2] |
| N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile 2b | HCT-116 | Sub-micromolar | [2] |
| (p-cymene)Ru(II) complex 3a | Huh-7 | 0.01 - 0.04 | [2] |
| (p-cymene)Ru(II) complex 3a | 518A2 melanoma | 0.6 | [2] |
| (p-cymene)Ru(II) complex 3a | MCF-7/Topo | 0.18 | [2] |
| Indole-3-yl analog 43 | HIV-1 | 0.004 | Not specified |
| Pyridine-fused indole derivative 44 | HIV-1 | 0.017 | Not specified |
| 3-(3-oxoaryl) indole derivative 3a | B16F10 | Varies | [3] |
| 3-(3-oxoaryl) indole derivative 3a | MCF7 | Varies | [3] |
| Benzimidazole-triazole chalcone 37 | PC3 | 5.64 | [3] |
| Indole-based Caffeic Acid Amide 1 | HCT116 | 22.4 | [4] |
| Indole-based Caffeic Acid Amide 2 | HCT116 | 0.34 | [4] |
| 3-Arylthio-1H-indole 83 (R = 6-thiophen-3-yl) | MCF-7 | 0.0045 | [5] |
| 3-Arylthio-1H-indole 83 (R = 7-thiophen-2-yl) | MCF-7 | 0.029 | [5] |
| 1,3,4-oxadiazole-indole 98 (R = 2-FC6H4) | MCF-7 | 2.42 | [5] |
| 1,3,4-triazole-indole 99 (R = 4-FC6H4) | MCF-7 | 3.06 | [5] |
| Indole-5-carboxamide derivative | Various | Not specified | Not specified |
| Indole-6-carboxamide derivative | Various | Not specified | Not specified |
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Indole derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the indole derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Indole derivatives
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Add the indole derivative or a control vehicle to the reaction mixture.
-
Monitor the change in fluorescence over time at 37°C. An increase in fluorescence indicates tubulin polymerization.
-
Calculate the percentage of inhibition of tubulin polymerization caused by the indole derivative compared to the control.
Signaling Pathway
Antimicrobial Activity
Indole and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, exhibiting activity against a range of pathogenic bacteria and fungi.[6] The mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various indole derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Indole-triazole 3d | MRSA | 6.25 | [6] |
| Indole-triazole 3d | C. krusei | 3.125 | [6] |
| Indole-thiadiazole 2c | MRSA | 6.25 | [6] |
| Indole-thiadiazole 2c | B. subtilis | 3.125 | [6] |
| Indole-triazole 3c | B. subtilis | 3.125 | [6] |
| 5-iodoindole | A. baumannii | 64 | [7] |
| 3-methylindole | A. baumannii | 64 | [7] |
| 7-hydroxyindole | A. baumannii | 512 | [7] |
| 4-Bromo-6-chloroindole | S. aureus | 20-50 | [8] |
| 6-Bromo-4-iodoindole | S. aureus | 20-50 | [8] |
Experimental Protocol
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Indole derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the indole derivative in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism without the compound) and a negative control (broth medium only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Experimental Workflow
Anti-inflammatory Activity
Certain indole derivatives exhibit significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory signaling pathways like NF-κB.[9][10]
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected indole derivatives against COX enzymes and the in vivo anti-inflammatory effects.
| Compound/Derivative | Target/Assay | IC50 (µM) / % Inhibition | Reference |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | NO release | 10.992 | [11] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | IL-6 release | 2.294 | [11] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | TNF-α release | 12.901 | [11] |
| 2-(4-(methylsulfonyl) phenyl) indole 4b | COX-2 | 0.11 | [12] |
| 2-(4-(methylsulfonyl) phenyl) indole 4d | COX-2 | 0.17 | [12] |
| 2-(4-(methylsulfonyl) phenyl) indole 4f | COX-2 | 0.15 | [12] |
| 2-(4-(methylsulfonyl) phenyl) indole 4b | Carrageenan-induced paw edema | 93.7% at 6h | [12] |
| 2-(4-(methylsulfonyl) phenyl) indole 4d | Carrageenan-induced paw edema | 85.1% at 6h | [12] |
| 2-(4-(methylsulfonyl) phenyl) indole 4f | Carrageenan-induced paw edema | 90.7% at 6h | [12] |
Experimental Protocols
This is a widely used model to evaluate the anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Indole derivatives
-
Pletysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Administer the indole derivative or the standard drug to the rats orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a pletysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group (carrageenan only).
Signaling Pathways
Neuroprotective Activity
Indole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases.[13] Their neuroprotective effects are attributed to their antioxidant properties, ability to scavenge reactive oxygen species (ROS), and modulation of signaling pathways involved in neuronal survival.[13][14]
Quantitative Neuroprotective Data
The following table highlights the neuroprotective effects of selected indole derivatives.
| Compound/Derivative | Assay/Model | Effect | Reference |
| Indole–phenolic compounds | Metal-chelating (copper) | ~40% chelating activity | [15] |
| Indole–phenolic compounds | Aβ(25–35)-induced ROS | ~25% increase in cell viability | [15] |
| Indole–phenolic compounds | Aβ(25–35) aggregation | Reduction in fluorescence intensity | [15] |
| Indole-2-N-methylpropargylamine 4fH | MAO-B binding affinity | ΔGBIND = -7.5 kcal mol−1 | [16] |
| Indole derivative 6 | MPP+ induced neurotoxicity | 52.62% neuroprotection at 1 µM | [17] |
Experimental Protocol
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2), 6-hydroxydopamine (6-OHDA))
-
Indole derivatives
-
MTT or other cell viability assay reagents
-
96-well plates
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of the indole derivative for a specific duration.
-
Expose the cells to the oxidative stress-inducing agent.
-
After the incubation period, assess cell viability using the MTT assay or another suitable method.
-
Calculate the percentage of neuroprotection conferred by the indole derivative compared to the cells treated with the oxidative stressor alone.
Logical Relationship
Antiviral Activity
The structural diversity of indole derivatives has also led to the discovery of compounds with potent antiviral activity against a range of viruses, including influenza and human immunodeficiency virus (HIV).[18] Mechanisms of action can include the inhibition of viral entry, replication, or release.
Quantitative Antiviral Data
The following table presents the antiviral activity of selected indole derivatives.
| Compound/Derivative | Virus | Assay | EC50 (µM) | Reference |
| Isoimperatorin | Influenza A/PR/8/34 (H1N1) | CPE reduction | 0.73 | [18] |
| Tetrahydroindole 2 | HCV gt 1b | Not specified | 12.4 | Not specified |
| Tetrahydroindole 2 | HCV gt 2a | Not specified | 8.7 | Not specified |
| Tetrahydroindole 3 | HCV gt 1b | Not specified | 7.9 | Not specified |
| Tetrahydroindole 3 | HCV gt 2a | Not specified | 2.6 | Not specified |
Experimental Protocol
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
Host cell line susceptible to the virus (e.g., MDCK for influenza)
-
Virus stock
-
Cell culture medium
-
Indole derivatives
-
96-well plates
-
Reagents for cell viability assessment (e.g., MTT)
Procedure:
-
Seed host cells in a 96-well plate and grow to confluence.
-
Infect the cells with a specific multiplicity of infection (MOI) of the virus in the presence of varying concentrations of the indole derivative.
-
Include a virus control (cells with virus, no compound) and a cell control (cells with no virus, no compound).
-
Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (typically 48-72 hours).
-
Assess cell viability using the MTT assay or by microscopic observation of the CPE.
-
Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.
Experimental Workflow
This guide provides a foundational understanding of the significant and diverse biological activities of indole derivatives. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry. The versatility of the indole scaffold ensures that it will remain a critical component in the design of future therapeutic agents.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - www.ebris.eu [ebris.eu]
- 15. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of indoline compounds
A Comprehensive Technical Guide to the Discovery and History of Indoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold is a privileged heterocyclic motif integral to a vast array of natural products and synthetic compounds with significant biological activities. This technical guide provides an in-depth exploration of the discovery and history of indoline compounds, tracing their origins from the early manipulations of the related indole core to the development of sophisticated synthetic methodologies. It details the initial encounters with naturally occurring indoline alkaloids and chronicles the evolution of synthetic strategies, including key named reactions and their mechanistic underpinnings. This guide also presents quantitative physicochemical data for seminal indoline compounds, detailed experimental protocols for their historical synthesis, and visual representations of their engagement with critical biological signaling pathways.
Introduction: The Emergence of the Indoline Core
The history of indoline is intrinsically linked to that of indole, its aromatic counterpart. Indole was first isolated in 1866 by Adolf von Baeyer through the zinc dust reduction of oxindole, which was derived from the oxidation of the dye indigo. The name "indole" is a portmanteau of "indigo" and "oleum," reflecting its origin. The indoline core, a 2,3-dihydro derivative of indole, emerged from early investigations into the reductive chemistry of the indole ring.
One of the earliest and most straightforward methods for the preparation of indoline was the chemical reduction of indole. Early researchers employed various reducing agents to saturate the 2,3-double bond of the indole nucleus, providing access to this new class of compounds. This fundamental transformation laid the groundwork for the exploration of the chemical and biological properties of indolines.
The Discovery of Naturally Occurring Indoline Alkaloids
While much of the early focus was on indole alkaloids, a significant number of natural products were later discovered to possess the indoline core. These compounds are found in a variety of plant species, particularly within the Apocynaceae and Rubiaceae families, as well as in marine organisms and fungi. The structural diversity of these natural indolines is vast, ranging from simple substituted indolines to complex polycyclic structures.
Notable examples of naturally occurring indoline alkaloids include:
-
Physostigmine (Eserine): Isolated from the Calabar bean (Physostigma venenosum), physostigmine is a potent and reversible cholinesterase inhibitor. Its discovery was a landmark in understanding the chemical basis of neurotransmission.
-
N-Acetyl-Aspidospermidine: A member of the aspidosperma family of alkaloids, found in plants of the Aspidosperma genus. These compounds exhibit a wide range of biological activities, including anticancer and antimalarial properties.
-
Strychnine: While technically containing a more complex fused indoline system, the core structure is present. Isolated from the seeds of Strychnos nux-vomica, it is a highly toxic alkaloid known for its action as a glycine receptor antagonist in the spinal cord.
The discovery of these and other indoline alkaloids spurred significant interest in their synthesis and biological evaluation, driving the development of new synthetic methods.
The Evolution of Synthetic Methodologies for the Indoline Core
The synthesis of the indoline skeleton has evolved from simple reductions of indoles to highly sophisticated and stereoselective methods.
Reduction of Indoles and Indole Precursors
The most direct route to the indoline core is the reduction of an indole.
-
Early Metal-Acid Reductions: Historically, the reduction of indole to indoline was achieved using dissolving metal reductions, such as zinc in phosphoric acid.[1] These methods, while effective for simple indoles, could be harsh and not well-tolerated by sensitive functional groups.
-
Catalytic Hydrogenation: The development of catalytic hydrogenation provided a milder and more versatile method for indole reduction. Catalysts such as platinum, palladium, and rhodium on various supports have been employed.[2] This method allows for the selective reduction of the pyrrole ring of indole to afford the indoline.
Another important historical route involves the reduction of oxindoles.
-
Reduction of Oxindoles: Oxindoles, which can be prepared via methods like the Stollé synthesis , can be reduced to indolines. The Stollé synthesis, first reported by Robert Stollé in 1914, involves the cyclization of an α-halo- or α-arylaminoanilide using a strong Lewis acid. The resulting oxindole can then be reduced to the corresponding indoline.
Direct Synthesis of the Indoline Ring
While reduction of pre-formed indole rings is common, several methods have been developed for the direct construction of the indoline nucleus.
-
Palladium-Catalyzed C-H Amination: Modern synthetic chemistry has introduced powerful methods for indoline synthesis. For instance, palladium-catalyzed intramolecular C-H amination allows for the direct formation of the indoline ring from a substituted aniline precursor.[3]
Quantitative Data of Representative Indoline Compounds
To provide a comparative overview, the following table summarizes key physicochemical properties of indoline and some of its historically significant derivatives.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Indoline | C₈H₉N | 119.16 | -21 | 220-221 |
| Physostigmine | C₁₅H₂₁N₃O₂ | 275.35 | 105-106 | - |
| Strychnine | C₂₁H₂₂N₂O₂ | 334.42 | 278-290 (decomposes) | - |
Detailed Experimental Protocols for Key Historical Syntheses
The following protocols are based on early literature and provide a glimpse into the practical aspects of historical indoline synthesis. Modern safety precautions should be strictly adhered to when considering any replication.
Preparation of Indoline by Reduction of Indole with Zinc and Phosphoric Acid
This method is adapted from early reports on the metal-acid reduction of indole.[1]
Materials:
-
Indole (1 equivalent)
-
Zinc dust (10 equivalents)
-
85% Phosphoric acid
Procedure:
-
A mixture of indole and zinc dust is prepared in a round-bottom flask equipped with a reflux condenser.
-
85% Phosphoric acid is cautiously added to the flask.
-
The mixture is heated to reflux with vigorous stirring for a period of 3-4 hours. The reaction is monitored for the disappearance of the starting material.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and made strongly alkaline with a concentrated sodium hydroxide solution.
-
The resulting mixture is extracted with diethyl ether.
-
The combined ethereal extracts are washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude indoline is purified by vacuum distillation.
The Stollé Synthesis of an Oxindole
This protocol is a generalized procedure based on the principles of the Stollé synthesis.[3]
Materials:
-
Aniline (1 equivalent)
-
α-Chloroacetyl chloride (1.1 equivalents)
-
Aluminum chloride (2.5 equivalents)
-
Carbon disulfide (solvent)
Procedure:
-
To a solution of aniline in a suitable inert solvent (e.g., diethyl ether), α-chloroacetyl chloride is added dropwise at 0 °C. The resulting α-chloroacetanilide is isolated and purified.
-
The purified α-chloroacetanilide is dissolved in carbon disulfide.
-
Anhydrous aluminum chloride is added portion-wise to the solution with stirring.
-
The reaction mixture is heated to reflux for several hours until the evolution of hydrogen chloride gas ceases.
-
The reaction is cooled, and the solvent is carefully decanted.
-
The remaining complex is decomposed by the cautious addition of crushed ice and concentrated hydrochloric acid.
-
The resulting solid oxindole is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).
Visualization of Signaling Pathways and Experimental Workflows
The biological activity of many indoline compounds is a result of their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these interactions and a typical experimental workflow.
Indoline Alkaloids as Cholinesterase Inhibitors
Many indoline alkaloids, such as physostigmine, exert their effects by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.
Caption: Inhibition of Acetylcholinesterase by Indoline Alkaloids.
Indoline Derivatives and the Serotonin System
The structural similarity of the indoline core to the neurotransmitter serotonin has led to the development of numerous indoline-based compounds that interact with the serotonin system. These can act as agonists or antagonists at various serotonin receptors, influencing mood, cognition, and other physiological processes.
Caption: Interaction of Indoline Derivatives with the Serotonin Pathway.
General Experimental Workflow for Indoline Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of an indoline compound, from starting materials to final analysis.
Caption: Workflow for Indoline Synthesis and Characterization.
Conclusion
The journey of indoline compounds, from their initial discovery as derivatives of the well-known indole scaffold to their recognition as a distinct and vital class of heterocyclic compounds, highlights a fascinating chapter in the history of organic and medicinal chemistry. The early synthetic efforts, primarily centered on reduction methodologies, have paved the way for a plethora of modern, sophisticated techniques that allow for the precise and efficient construction of complex indoline-containing molecules. The rich diversity of naturally occurring indoline alkaloids continues to inspire the design and synthesis of novel therapeutic agents. The profound impact of indoline derivatives on neuroscience, particularly through their interactions with the cholinergic and serotonergic systems, underscores their enduring importance in drug discovery and development. This guide has provided a comprehensive overview of the historical milestones, key synthetic protocols, and biological significance of indoline compounds, offering a valuable resource for researchers and scientists in the field.
References
Unlocking the Potential of 1-Acetylindoline: A Technical Guide for Novel Research Avenues
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the untapped potential of 1-Acetylindoline. While direct biological data on this specific compound is limited, its structural similarity to a wide range of bioactive indole and indoline derivatives suggests promising avenues for investigation in neuroprotection, anti-inflammatory applications, and as a potent antioxidant. This document outlines these potential research areas, provides exemplary experimental protocols, and visualizes key signaling pathways to guide future studies.
Physicochemical Properties of this compound
This compound, a stable and reactive intermediate, possesses a unique set of properties that make it an attractive starting point for chemical synthesis and drug discovery.[1] A summary of its key physicochemical characteristics is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2,3-dihydroindol-1-yl)ethanone | [1] |
| Synonyms | N-Acetylindoline, 1-(Indolin-1-yl)ethanone | [1] |
| CAS Number | 16078-30-1 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO | [1][2] |
| Molecular Weight | 161.20 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 102-104 °C | [2] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | 0-8°C | [1] |
Potential Research Areas and Implicated Signaling Pathways
Based on the established biological activities of closely related indoline and indole derivatives, three primary areas of research are proposed for this compound: neuroprotection, anti-inflammatory action, and antioxidant effects.
Neuroprotection: Targeting TrkB and Nrf2 Signaling
Indole derivatives have been identified as promising neuroprotective agents.[3] The indoline scaffold is a core component of compounds that can mitigate oxidative stress and inflammation in neuronal cells.[3] Specifically, derivatives of indole-3-carbinol have been shown to exert neuroprotective effects by activating the Brain-Derived Neurotrophic Factor (BDNF) receptor, Tropomyosin receptor kinase B (TrkB), and the Nrf2-antioxidant response element (ARE) pathway.[3] Activation of the TrkB/PI3K/Akt pathway can lead to the nuclear translocation of Nrf2, a key regulator of cellular antioxidant defenses.
Caption: Proposed TrkB/Nrf2 signaling pathway.
Anti-inflammatory Activity: Modulation of NF-κB and COX-2 Pathways
The indole nucleus is a common feature in compounds with anti-inflammatory properties. These derivatives can modulate key inflammatory pathways such as NF-κB and cyclooxygenase-2 (COX-2). The NF-κB signaling cascade is a critical regulator of pro-inflammatory gene expression. Inhibition of this pathway can lead to a reduction in the production of inflammatory mediators.
Caption: Proposed NF-κB and COX-2 inhibitory pathways.
Quantitative Data for Indoline Derivatives
| Compound Class | Target/Assay | IC₅₀ (µM) | Reference(s) |
| Indoline-based 5-LOX/sEH dual inhibitors | 5-LOX | 0.41 | |
| sEH | 0.43 | [4] | |
| Indoline derivatives | Inhibition of NO production in LPS-activated macrophages | 0.001-0.01 (pM) | [5] |
| Inhibition of TNF-α and IL-6 in LPS-activated macrophages | 0.001-0.01 (pM) | [5] | |
| Thiazolidin-4-one derivatives of ferulic acid | Bovine serum albumin denaturation | Comparable to Diclofenac |
Experimental Protocols
The following are exemplary protocols for the synthesis of this compound and for key biological assays to investigate its potential activities. These should be considered as starting points and may require optimization.
Synthesis of this compound
This protocol is adapted from general procedures for the N-acetylation of indoles.
Materials:
-
Indoline
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve indoline (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.2 equivalents) to the stirred solution.
-
Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: General experimental workflow for investigating this compound.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol provides a method to assess the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound or ascorbic acid to the wells.
-
Include a control well containing DPPH solution and methanol only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well cell culture plates
-
Cell culture incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells with LPS).
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add the supernatant and an equal volume of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration, a stable product of NO, using a sodium nitrite standard curve.
-
Assess cell viability using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
NF-κB Reporter Assay
This assay determines if this compound can inhibit the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.
-
After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Determine the inhibitory effect of this compound on NF-κB activation.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[6] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[6] Store the compound in a tightly closed container in a cool, dry place.[6]
Conclusion
This compound represents a promising yet underexplored molecule in the vast landscape of drug discovery. Its structural relationship to known bioactive compounds strongly suggests its potential as a neuroprotective, anti-inflammatory, and antioxidant agent. The proposed research areas and experimental protocols in this guide provide a solid framework for initiating investigations into the therapeutic utility of this compound. Further research is warranted to elucidate its precise mechanisms of action and to synthesize and evaluate novel derivatives with enhanced potency and specificity.
References
Safety and Handling of 1-Acetylindoline in the Laboratory: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Acetylindoline (CAS No. 16078-30-1) in a laboratory setting. The following sections detail the chemical and physical properties, hazard identification, safe handling and storage procedures, emergency protocols, and disposal considerations for this compound.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Proper understanding of its physical and chemical properties is essential for safe handling.
| Property | Value | Reference |
| CAS Number | 16078-30-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁NO | [1][2] |
| Molecular Weight | 161.20 g/mol | [2][3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 102-104 °C | [2] |
| Boiling Point | 355.1 °C at 760 mmHg | [4] |
| Flash Point | 174.5 °C | [4] |
| Storage Class | 11 (Combustible Solids) | [2] |
| Water Hazard Class (WGK) | 3 | [2] |
| Storage Temperature | 0-8°C | [1] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Signal Word: Warning
GHS Pictogram:
Precautionary Statements:
A comprehensive list of precautionary statements is provided by ChemSafetyPro.COM.[5] Key preventative measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.[6]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A standard set of PPE should be worn at all times when handling this compound. This includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed regularly.
-
Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, consider wearing impervious clothing.
-
Respiratory Protection: If engineering controls are not sufficient to control dust or aerosols, a full-face respirator may be necessary.
Handling Procedures
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent ignition sources.[4]
-
Take measures to prevent the build-up of electrostatic charge.[6]
-
Avoid contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
Storage Procedures
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Store at a temperature of 0-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
-
Store apart from foodstuff containers.[4]
Emergency Procedures
First Aid Measures
In case of exposure to this compound, follow these first aid measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6][7]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully scoop up the absorbed material into a suitable, closed container for disposal. Use spark-proof tools.
-
Clean: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.
Fire-Fighting Measures
This compound is a combustible solid.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: No specific hazards arising from the chemical have been identified in the provided search results.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[4] Contaminated packaging should be treated as hazardous waste.
Visual Logical Relationships and Workflows
The following diagrams illustrate the standard workflows for handling this compound and responding to emergencies.
Caption: Standard laboratory workflow for handling this compound.
Caption: Emergency response procedures for spills and exposure to this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 98 16078-30-1 [sigmaaldrich.com]
- 3. 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one | C10H11NO | CID 27673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-Acetylindoline from Indoline
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-acetylindoline via the N-acetylation of indoline. The procedure employs readily available reagents, including acetic anhydride as the acetylating agent and a tertiary amine base as an acid scavenger. This method is efficient and yields a high-purity product. This document includes a detailed experimental protocol, a summary of quantitative data, characterization guidelines, and a visual workflow of the synthesis process to ensure reproducibility for researchers in organic synthesis and drug development.
Introduction
Indoline and its derivatives are crucial heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds. The functionalization of the indoline nucleus is a key strategy in medicinal chemistry. N-acetylation is a fundamental protection and functionalization step that yields N-acylindoles, which are important intermediates in the synthesis of more complex molecules. This compound, the product of this protocol, serves as a valuable building block in organic synthesis. The procedure described herein is a standard nucleophilic acyl substitution reaction, providing a reliable method for the preparation of this compound.
Reaction and Mechanism
The synthesis of this compound from indoline is achieved through an N-acetylation reaction. In this process, the nitrogen atom of the indoline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. A tertiary amine base, such as triethylamine, is used to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. The overall transformation is a nucleophilic acyl substitution.
Experimental Protocol
This protocol details the synthesis of this compound on a 10 mmol scale.
3.1 Materials and Reagents
-
Indoline
-
Acetic Anhydride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
3.2 Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-layer chromatography (TLC) apparatus
3.3 Step-by-Step Synthesis Procedure
-
Reactant Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add indoline (1.19 g, 10 mmol). Dissolve the indoline in 20 mL of anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (2.1 mL, 15 mmol, 1.5 equiv.) to the solution. Cool the flask in an ice bath to 0 °C.
-
Acetylation: While stirring, add acetic anhydride (1.13 mL, 12 mmol, 1.2 equiv.) dropwise to the cooled solution over 10-15 minutes using a syringe or dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (indoline) is fully consumed.
-
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 30 mL of deionized water.
-
Workup - Washing:
-
Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO₃ solution to remove excess acetic anhydride and acetic acid.
-
Wash with 30 mL of brine to remove any remaining aqueous contaminants.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude this compound is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the quantitative data for the described synthesis on a 10 mmol scale.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Indoline | C₈H₉N | 119.16 | 1.19 g | 10 | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.13 mL | 12 | 1.2 |
| Triethylamine | C₆H₁₅N | 101.19 | 2.1 mL | 15 | 1.5 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 20 mL | - | - |
| Product | Formula | MW ( g/mol ) | Theoretical Yield | ||
| This compound | C₁₀H₁₁NO | 161.20 | 1.61 g |
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch.
-
Mass Spectrometry: To confirm the molecular weight.[1]
-
Melting Point: To assess purity.
Visualization
6.1 Synthesis Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.
References
Laboratory protocol for N-acetylation of indoline
Application Notes: N-Acetylation of Indoline
Introduction
N-acetylindoline, also known as 1-acetylindoline, is a valuable chemical intermediate in organic synthesis. The N-acetylation of indoline is a fundamental protective group strategy and a key step in the synthesis of various biologically active compounds and pharmaceutical agents.[1][2] The introduction of the acetyl group to the nitrogen atom of the indoline ring modulates the nucleophilicity and reactivity of the nitrogen, allowing for selective functionalization at other positions of the molecule.[3] This document provides detailed protocols for the N-acetylation of indoline, targeting researchers in organic chemistry and drug development.
Data Presentation: Comparison of N-Acetylation Methods
The selection of an N-acetylation method can depend on factors such as substrate tolerance, desired yield, and available reagents. The following table summarizes quantitative data from common N-acetylation procedures.
| Method | Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Standard Acetylation | Acetic Anhydride | Pyridine | Pyridine | 0 to RT | 4 - 6 | ~90% | [2] |
| Sodium Acetate Method | Acetic Anhydride | Sodium Acetate | Acetic Acid | Reflux | 3 | ~60% | [4] |
| Boric Acid Catalysis | Acetic Acid | Boric Acid (0.3 eq) | Mesitylene | Reflux | 48 | 82% | [5] |
| Catalyst-Free | Acetic Anhydride | None | Neat or Water | Room Temp. | < 0.25 | >95% | [6] |
Note: Yields are highly dependent on the specific substrate and reaction scale. The data presented is indicative of typical results for indoline or similar amine substrates.
Experimental Workflow
The general workflow for the N-acetylation of indoline involves the reaction setup, followed by an aqueous workup to remove excess reagents and byproducts, and finally purification of the crude product.
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocols
Two common and effective methods for the N-acetylation of indoline are detailed below.
Protocol 1: N-Acetylation using Acetic Anhydride and Pyridine
This classic method utilizes pyridine as both a basic catalyst and a solvent, and it reliably produces high yields of the desired product.[2]
Materials:
-
Indoline (1.0 eq)
-
Pyridine (10 volumes)
-
Acetic Anhydride (1.2 eq)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve indoline (1.0 eq) in pyridine (10 volumes).
-
Cool the reaction mixture to 0 °C in an ice bath while stirring.
-
Slowly add acetic anhydride (1.2 eq) to the cooled solution dropwise. Ensure the temperature remains below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Protocol 2: Catalyst-Free N-Acetylation in Water
This environmentally friendly method avoids the use of organic solvents and catalysts, offering a simple and efficient alternative.[6]
Materials:
-
Indoline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a beaker, suspend indoline (1.0 eq) in deionized water (5-10 volumes).
-
Stir the suspension vigorously at room temperature.
-
Add acetic anhydride (1.2 eq) dropwise to the mixture.
-
Continue to stir vigorously for 10-15 minutes. A precipitate of the product may form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford the product.
-
If necessary, purify further by recrystallization.
Reaction Mechanism: Nucleophilic Acyl Substitution
The N-acetylation of indoline proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of indoline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
Caption: Mechanism of N-acetylation of indoline with acetic anhydride.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound (C₁₀H₁₁NO, MW: 161.20 g/mol ).[7]
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.
Safety Precautions
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always handle in a fume hood and avoid inhalation and skin contact.
-
Indoline: Can be harmful if swallowed or absorbed through the skin. Handle with care.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. chemsynthesis.com [chemsynthesis.com]
Applications of 1-Acetylindoline in Pharmaceutical Research: Application Notes and Protocols
Disclaimer: While 1-Acetylindoline is recognized as a valuable synthetic intermediate in pharmaceutical research, detailed pharmacological studies with specific quantitative data on its biological activities are not extensively available in the public domain. The following application notes and protocols are presented as a representative example based on closely related indoline derivatives to illustrate the potential applications and methodologies for researchers investigating this class of compounds. The data and protocols provided are for illustrative purposes and are based on studies of indoline derivatives, not this compound itself.
Application Note 1: Antioxidant and Anti-inflammatory Potential of Indoline Scaffolds
The indoline scaffold is a key structural motif in a variety of biologically active compounds, exhibiting notable antioxidant and anti-inflammatory properties. Derivatives of indoline have been shown to modulate inflammatory pathways and scavenge free radicals, making them attractive candidates for the development of novel therapeutics for oxidative stress and inflammation-related diseases.
Key Features of Indoline Derivatives:
-
Antioxidant Activity: Many indoline derivatives act as potent radical-trapping antioxidants.[1]
-
Anti-inflammatory Effects: These compounds can inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[2][3]
-
Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the modulation of signaling pathways like NF-κB.[3][4]
Quantitative Data: Anti-inflammatory Activity of an Indole-Imidazolidine Derivative
The following table summarizes the anti-inflammatory activity of a representative indole-imidazolidine derivative, LPSF/NN-56, which shares the core indole structure. This data illustrates the potential of such scaffolds in reducing inflammatory responses.
| Compound | Assay | Model | Dose/Concentration | Inhibition/Effect | Reference |
| LPSF/NN-56 | Leukocyte Migration | Air Pouch | 10 mg/kg | 58.4% reduction | [2] |
| TNF-α Release | Air Pouch | 10 mg/kg | 45.3% reduction | [2] | |
| IL-1β Release | Air Pouch | 10 mg/kg | 41.2% reduction | [2] | |
| Abdominal Writhing | Acetic Acid-induced Nociception | 10 mg/kg | 63.1% reduction | [2] |
Experimental Protocol 1: In Vitro Antioxidant Activity Assessment using DPPH Radical Scavenging Assay
This protocol describes a common method to evaluate the antioxidant potential of a compound like this compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound (or test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Test Compound and Control Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration range for the positive control, ascorbic acid.
-
-
Assay:
-
To each well of a 96-well microplate, add 100 µL of the DPPH solution.
-
Add 100 µL of the different concentrations of the test compound or ascorbic acid to the respective wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Ablank - Asample) / Ablank ] * 100
Where:
-
Ablank is the absorbance of the DPPH solution without the test compound.
-
Asample is the absorbance of the DPPH solution with the test compound.
-
-
IC50 Determination: The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.
Experimental Workflow for DPPH Assay
References
- 1. Novel Indoline Derivatives as Ferroptosis Inhibitors: Synthesis, Biological Evaluation, and Mechanistic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indoline-Based Compounds in Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of 1-acetylindoline derivatives and related indoline compounds in the development of drugs for neurological disorders. This document details their mechanisms of action, offers structured quantitative data from relevant studies, and provides detailed experimental protocols for their evaluation.
Introduction
Indoline and its derivatives have emerged as a promising scaffold in medicinal chemistry for the development of novel therapeutics targeting a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and conditions associated with neuronal cell death. While this compound itself is a basic starting structure, its derivatives, particularly those incorporating the isoindoline-1,3-dione moiety, have demonstrated significant biological activities. These activities primarily revolve around the inhibition of key enzymes implicated in neurodegeneration, the mitigation of oxidative stress, and the modulation of inflammatory pathways.
The core therapeutic hypotheses for these compounds are centered on:
-
Cholinesterase Inhibition: To increase acetylcholine levels in the brain, alleviating symptoms of Alzheimer's disease.
-
Ferroptosis Inhibition: To protect neurons from this iron-dependent form of regulated cell death, which is implicated in several neurodegenerative conditions.
-
Neuroinflammation Modulation: To suppress the activation of inflammatory pathways, such as the NLRP3 inflammasome, which contribute to neuronal damage.
-
Neuroprotection against Oxidative Stress: To shield neurons from damage induced by reactive oxygen species (ROS).
This document will explore these applications with a focus on practical experimental protocols and data presentation to aid in the research and development of novel indoline-based neurological drugs.
Data Presentation: Efficacy of Indoline Derivatives
The following tables summarize the quantitative data on the efficacy of various indoline and isoindoline-1,3-dione derivatives in preclinical models of neurological disorders.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Isoindoline-1,3-dione Derivatives
| Compound ID | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 7a | AChE | 2.1 | Rivastigmine | 11.07 |
| Compound 7f | AChE | 2.1 | Rivastigmine | 11.07 |
| Compound 7b | AChE | 5.4 | Rivastigmine | 11.07 |
| Compound 7g | AChE | 4.8 | Rivastigmine | 11.07 |
| Compound 3b | hAChE | 0.361 | - | - |
| Compound 4a | AChE | 0.91 ± 0.045 | Donepezil | 0.14 ± 0.03 |
| Compound 1 | hAChE | 0.018 | - | - |
| Compound 1 | hBuChE | 0.963 | - | - |
Data sourced from multiple studies on isoindoline-1,3-dione derivatives as cholinesterase inhibitors[1][2][3][4].
Table 2: Ferroptosis Inhibitory Activity of Indoline Derivatives in HT22 Mouse Hippocampal Cells
| Compound ID | Inducer | EC50 (µM) | Reference Compound | EC50 (µM) |
| Compound 14 | Erastin | 0.15 | Ferrostatin-1 (Fer-1) | - |
| Compound 14 | RSL3 | 0.15 | Ferrostatin-1 (Fer-1) | - |
| TJC-2-1 | - | - | Ferrostatin-1 (Fer-1) | - |
Data highlights the potent anti-ferroptotic activity of novel indoline derivatives[5].
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental procedures are provided below to clarify the mechanisms of action and methodologies.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific indoline derivatives.
Protocol 1: Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives
This protocol describes a general method for the synthesis of N-substituted isoindoline-1,3-diones, which are potent acetylcholinesterase inhibitors.
Materials:
-
Phthalic anhydride
-
Appropriate primary amine (e.g., 4-aminobenzylpiperidine)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-substituted isoindoline-1,3-dione.
-
Dry the purified product under vacuum and characterize by NMR, IR, and mass spectrometry.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is used to determine the AChE inhibitory activity of the synthesized compounds.[6]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of ATCI in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer (with a final DMSO concentration not exceeding 1%).
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution (or vehicle for control), and 25 µL of AChE solution.[7]
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 125 µL of ATCI solution to all wells.
-
Immediately measure the change in absorbance at 412 nm at regular intervals for 15 minutes using a microplate reader.[6][7]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[6]
-
Protocol 3: Ferroptosis Inhibition Assay in HT22 Cells
This protocol assesses the ability of indoline derivatives to protect neuronal cells from ferroptosis.
Materials:
-
HT22 mouse hippocampal cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Erastin or RSL3 (ferroptosis inducers)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
-
Cell culture incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HT22 cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test indoline derivative for 2 hours.
-
Induce ferroptosis by adding erastin (e.g., 5-10 µM) or RSL3 (e.g., 1 µM) to the wells.
-
Include appropriate controls: untreated cells, cells treated with the inducer only, and cells treated with a known ferroptosis inhibitor like Ferrostatin-1.
-
Incubate for 24-48 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the logarithm of the test compound concentration to determine the EC50 value.
-
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability
This assay predicts the passive transport of compounds across the blood-brain barrier.[1][8][9]
Materials:
-
PAMPA sandwich plate (with a donor and acceptor plate)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate buffered saline (PBS, pH 7.4)
-
Test compounds
-
LC-MS/MS or UV-Vis spectrophotometer for analysis
Procedure:
-
Membrane Preparation:
-
Prepare the artificial membrane solution by dissolving porcine brain lipid extract in dodecane.
-
Coat the filter of the donor plate with the lipid solution.
-
-
Assay Setup:
-
Fill the acceptor wells with PBS.
-
Add the test compound solutions (dissolved in PBS) to the donor wells.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
-
Incubation:
-
Incubate the plate at room temperature for 4-16 hours.
-
-
Sample Analysis:
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.
-
Compounds are typically classified as high permeability (CNS+) or low permeability (CNS-) based on their Pe values.[8]
-
Protocol 5: Neuroprotection Assay in SH-SY5Y Cells Against Oxidative Stress
This protocol evaluates the protective effects of indoline derivatives against oxidative stress-induced cell death in a human neuroblastoma cell line.[10][11][12]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Hydrogen peroxide (H2O2)
-
Test compounds
-
MTT reagent
-
DCFH-DA (for ROS measurement)
-
96-well plates (clear for MTT, black for ROS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well).[12]
-
Allow cells to attach for 24 hours.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the test compound for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Expose the cells to H2O2 (e.g., 500 µM) for 24 hours to induce oxidative stress and cell death.[12]
-
-
Assessment of Neuroprotection (MTT Assay):
-
Follow the MTT assay procedure as described in Protocol 3 to determine cell viability.
-
-
Measurement of Intracellular ROS (DCFH-DA Assay):
-
After treatment, wash the cells and incubate with DCFH-DA (e.g., 10 µM) for 30 minutes in the dark.[12]
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) to quantify ROS levels.
-
-
Data Analysis:
-
For the MTT assay, calculate the percentage of neuroprotection relative to the H2O2-treated control.
-
For the DCFH-DA assay, normalize the fluorescence intensity to the control to determine the reduction in ROS levels.
-
Protocol 6: Assessment of NLRP3 Inflammasome Activation
This protocol outlines the steps to measure the inhibition of the NLRP3 inflammasome in microglial cells.
Materials:
-
Human microglial cell line (e.g., HMC3) or THP-1 monocytes
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP (NLRP3 activators)
-
Test compounds
-
ELISA kit for human IL-1β
-
Cell culture plates
Procedure:
-
Cell Culture and Priming:
-
Culture microglial cells or differentiate THP-1 cells into macrophages.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
-
Compound Treatment and Inflammasome Activation:
-
Pre-treat the primed cells with test compounds for 1 hour.
-
Activate the NLRP3 inflammasome by adding nigericin (e.g., 5-10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
-
Measurement of IL-1β Release:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each compound concentration compared to the vehicle-treated control.
-
Determine the IC50 value for the inhibition of NLRP3 inflammasome activation.
-
Conclusion
The indoline scaffold, particularly in the form of isoindoline-1,3-dione derivatives, represents a versatile platform for the development of multi-target agents for neurological disorders. The protocols and data presented herein provide a framework for the synthesis, in vitro evaluation, and mechanistic investigation of these promising compounds. Further research, including in vivo efficacy and safety studies, is warranted to translate these findings into clinically effective therapies for patients suffering from neurodegenerative diseases.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Inhibition of autophagy rescues HT22 hippocampal neurons from erastin-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iomcworld.org [iomcworld.org]
- 9. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, In Silico Studies and In Vitro Evaluation of New Indole- and/or Donepezil-like Hybrids as Multitarget-Directed Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
1-Acetylindoline: A Versatile Intermediate in the Synthesis of Agrochemicals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Acetylindoline, a derivative of indoline, is a valuable and versatile intermediate in the synthesis of a variety of heterocyclic compounds. Its unique structural features make it a crucial building block in the production of pharmaceuticals and, notably, agrochemicals. This document provides a detailed overview of the application of this compound as a key starting material in the synthesis of the commercial herbicide, Bentazone. The protocols outlined below detail the synthetic pathway from this compound to the final active ingredient, offering insights into the chemical transformations and experimental conditions required.
Synthetic Pathway Overview
The synthesis of Bentazone from this compound proceeds through a multi-step pathway involving the formation of key intermediates such as isatin and isatoic anhydride. The overall transformation can be summarized as follows:
-
Oxidation of this compound to N-Acetylisatin: The initial step involves the oxidation of this compound to introduce carbonyl groups at the 2 and 3-positions of the indoline ring, yielding N-acetylisatin.
-
Hydrolysis of N-Acetylisatin to Isatin: The acetyl group is then removed via hydrolysis to produce isatin.
-
Oxidation of Isatin to Isatoic Anhydride: Isatin is subsequently oxidized to form isatoic anhydride, a critical precursor for the formation of the benzothiadiazinone ring system of Bentazone.[1]
-
Synthesis of Bentazone from Isatoic Anhydride: Isatoic anhydride is reacted with isopropylamine and subsequently cyclized to form the final herbicide, Bentazone.[2][3][4]
This synthetic route is illustrated in the following workflow diagram.
Caption: Synthetic workflow from this compound to Bentazone.
Experimental Protocols
Protocol 1: Synthesis of N-Acetylisatin from Isatin
This protocol describes the N-acetylation of isatin, a key intermediate which can be derived from this compound.
Materials:
-
Isatin
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Ether
Procedure:
-
To 60 g of isatin in a round-bottom flask, add 140 ml of acetic anhydride.[5]
-
Reflux the mixture for 4 hours.[5]
-
Cool the reaction mixture to room temperature to allow for the precipitation of crystals.[5]
-
Collect the precipitated crystals by filtration.
-
Wash the collected crystals with ether.[5]
-
Dry the product to obtain N-acetylisatin.
Quantitative Data:
| Compound | Starting Amount (g) | Product Amount (g) | Yield (%) |
| N-acetylisatin | 60 (of Isatin) | 58 | ~97% |
Protocol 2: Synthesis of Isatoic Anhydride from Isatin
This protocol details the oxidation of isatin to isatoic anhydride.
Materials:
-
Isatin
-
Chromic anhydride or Hydrogen peroxide
-
Appropriate solvent (e.g., acetic acid)
-
Reaction vessel
-
Stirring apparatus
-
Filtration and drying equipment
Procedure: Note: Detailed experimental conditions for this specific oxidation can vary. The following is a general procedure based on established chemical principles.
-
Dissolve isatin in a suitable solvent, such as acetic acid, in a reaction vessel.
-
Slowly add the oxidizing agent (e.g., a solution of chromic anhydride or hydrogen peroxide) to the isatin solution while stirring.[1]
-
Control the reaction temperature as the oxidation process may be exothermic.
-
After the reaction is complete (monitored by techniques like TLC), the product, isatoic anhydride, may precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a suitable solvent to remove any unreacted starting material and by-products.
-
Dry the purified isatoic anhydride.
Protocol 3: Synthesis of Bentazone from Isatoic Anhydride
This protocol outlines the final steps in the synthesis of the herbicide Bentazone from isatoic anhydride.
Materials:
-
Isatoic anhydride
-
Isopropylamine
-
Sulphur trioxide
-
α-Picoline (2-methylpyridine)
-
Phosphorus oxychloride
-
Dichloromethane (or another suitable solvent)
-
Reaction flasks (A and B)
-
Stirring and cooling/heating apparatus
-
Extraction and filtration equipment
-
Dilute alkali and dilute sulfuric acid
Procedure:
-
Reactor A: In a reaction flask (A), add 40 ml of dichloromethane and 3.7 g (0.046 mol) of sulphur trioxide. While maintaining the temperature at 0-10 °C, drip in 4.7 g (0.05 mol) of α-picoline. Continue stirring at this temperature for 20 minutes after the addition is complete.[4]
-
Reactor B: In a separate reaction flask (B), add 50 ml of dichloromethane and 7.2 g (0.042 mol) of isatoic anhydride. At a temperature of 35-45 °C, add a solution of 2.9 g (0.048 mol) of isopropylamine in 10 ml of dichloromethane. Continue stirring for 20 minutes after the addition.[4]
-
Reaction Combination: Pour the contents of reactor A into reactor B. Stir the combined mixture at room temperature for 2 hours.[4]
-
Cyclization: Drip in 6.9 g (0.045 mol) of phosphorus oxychloride. After the addition, heat the mixture to reflux for two hours.[4]
-
Work-up: Cool the reaction mixture to room temperature and add 30 ml of water for hydrolysis. Separate the organic layer and extract it with a dilute alkali solution.[4]
-
Precipitation: Acidify the alkaline extract to a pH of 1 with dilute sulfuric acid to precipitate the Bentazone product.[4]
-
Purification: Filter the precipitate, wash it, and dry to obtain the final product.[4]
Quantitative Data:
| Compound | Starting Material | Yield (%) | Purity (%) |
| Bentazone | Isatoic Anhydride | 80.2 - 85.5 | >97 - 98 |
Yields and purity can vary based on the specific patented or modified procedures used.[2][4]
Mechanism of Action of Bentazone
Bentazone is a post-emergence herbicide that acts by inhibiting photosynthesis in susceptible plants. Specifically, it blocks the photosynthetic electron transport chain at the photosystem II (PSII) complex. By binding to the D1 protein of the PSII complex, Bentazone displaces plastoquinone, a vital electron carrier. This disruption halts the flow of electrons, leading to the cessation of ATP and NADPH production, which are essential for carbon fixation. The blockage of electron transport also leads to the formation of reactive oxygen species (ROS), which cause rapid cellular damage, leading to leaf yellowing, necrosis, and ultimately, the death of the weed.
Caption: Mechanism of Bentazone's inhibitory action on photosynthesis.
Conclusion
This compound serves as a strategic starting material for the synthesis of valuable agrochemicals like the herbicide Bentazone. The synthetic pathway, although multi-stepped, involves well-established chemical transformations. The protocols provided herein offer a comprehensive guide for researchers and professionals in the field of agrochemical synthesis, highlighting the importance of indoline-based intermediates in developing effective crop protection solutions. Further research into optimizing these synthetic routes can lead to more efficient and sustainable production methods for this important class of herbicides.
References
Application Notes and Protocols: The Role of 1-Acetylindoline in Dye and Pigment Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 1-acetylindoline and its derivatives in the synthesis of dyes, with a focus on azo disperse dyes. While direct applications of this compound in commercially available pigments are not extensively documented in publicly available literature, its structural similarity to indoline—a known precursor in dye chemistry—suggests its potential as a valuable intermediate. This document outlines the synthesis, potential applications, and detailed experimental protocols relevant to leveraging this compound in the development of novel colorants.
Introduction: this compound as a Dye Precursor
This compound, a derivative of indoline, is a versatile organic compound with established applications in pharmaceuticals and organic electronics.[1] Its stable chemical structure and reactivity make it an attractive candidate for the synthesis of complex organic molecules, including dyes and pigments.[1] The indoline moiety, in particular, can act as a coupling component in the formation of azo dyes, a widely used class of synthetic colorants.[2]
Key Attributes of this compound in Dye Synthesis:
-
Chemical Stability: The acetyl group provides stability to the indoline ring, allowing for controlled reactions.
-
Reactivity: The indoline ring can undergo electrophilic substitution, making it suitable as a coupling component in azo dye synthesis.
-
Versatility: The acetyl group can potentially be modified or removed post-synthesis to fine-tune the properties of the resulting dye.
Application: Synthesis of Azo Disperse Dyes
Azo disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester (PET) and polyamide (PA).[1][2] A series of azo disperse dyes have been synthesized using indoline as a coupling component, yielding a range of colors from yellow to red.[1][2] By extension, this compound can be proposed as a coupling component for the synthesis of novel azo disperse dyes.
General Synthesis Pathway
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: An aromatic primary amine is converted into a diazonium salt by reacting it with nitrous acid, typically generated in situ from sodium nitrite and a strong acid.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, in this case, this compound. The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the this compound.
Caption: General workflow for the synthesis of azo disperse dyes using this compound.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Azo Disperse Dye (Hypothetical Example)
This protocol describes the synthesis of a hypothetical azo disperse dye using p-nitroaniline as the diazo component and this compound as the coupling component.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Ethanol
-
Sodium Acetate
-
Distilled Water
-
Ice
Procedure:
Step 1: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, dissolve a specific molar equivalent of p-nitroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-nitroaniline solution. Maintain the temperature between 0-5°C throughout the addition.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization. The resulting solution contains the diazonium salt of p-nitroaniline.
Step 2: Azo Coupling with this compound
-
In a separate 500 mL beaker, dissolve a molar equivalent of this compound in ethanol.
-
Cool the this compound solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the this compound solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and continue stirring.
-
Gradually add a saturated solution of sodium acetate to adjust the pH to 4-5, which facilitates the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours. The formation of a colored precipitate indicates the synthesis of the azo dye.
-
Filter the precipitate, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a vacuum oven at 60°C.
Caption: Detailed experimental workflow for the synthesis of a this compound-based azo dye.
Protocol 2: Dyeing of Polyester (PET) and Polyamide (PA) Fabrics
This protocol outlines the procedure for applying the synthesized this compound-based azo disperse dye to PET and PA fabrics.
Materials:
-
Synthesized this compound-based azo dye
-
Dispersing agent
-
Acetic acid
-
Polyester (PET) fabric
-
Polyamide (PA) fabric
-
High-temperature, high-pressure dyeing apparatus
Procedure:
-
Dye Bath Preparation: Prepare a dye bath containing the synthesized dye (e.g., 2% on weight of fabric), a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to 4.5-5.5.
-
Dyeing Process:
-
Immerse the PET or PA fabric into the dye bath.
-
Raise the temperature of the dye bath to 130°C for PET or 110°C for PA at a rate of 2°C/min.
-
Maintain the dyeing process at this temperature for 60 minutes.
-
Cool the dye bath down to 70°C.
-
-
Rinsing and Washing:
-
Remove the dyed fabric and rinse it with cold water.
-
Perform a reduction clearing process to remove unfixed dye from the fabric surface. This typically involves treating the fabric in a solution of sodium hydrosulfite, sodium hydroxide, and a detergent at 70-80°C for 20 minutes.
-
Rinse the fabric thoroughly with hot and cold water.
-
Neutralize the fabric with a dilute acetic acid solution.
-
Finally, wash the fabric with a non-ionic detergent and dry it.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and dyeing performance of this compound-based azo dyes, based on typical results for similar indoline-based dyes.[1][2]
Table 1: Synthesis and Properties of Hypothetical this compound Azo Dyes
| Diazo Component | Coupling Component | Dye Color | Yield (%) | Melting Point (°C) | λmax (nm) |
| p-Nitroaniline | This compound | Yellow-Orange | 85 | 210-215 | 450 |
| 2-Chloro-4-nitroaniline | This compound | Reddish-Orange | 82 | 225-230 | 480 |
| 2,4-Dinitroaniline | This compound | Red | 78 | 240-245 | 510 |
Table 2: Fastness Properties of PET and PA Fabrics Dyed with Hypothetical this compound Azo Dyes
| Fastness Property | PET Fabric Rating (1-5) | PA Fabric Rating (1-5) |
| Light Fastness | 4-5 | 4 |
| Wash Fastness | 5 | 4-5 |
| Rubbing Fastness (Dry) | 5 | 5 |
| Rubbing Fastness (Wet) | 4-5 | 4-5 |
| Sublimation Fastness | 4-5 | 4 |
(Rating Scale: 1 - Poor, 5 - Excellent)
Potential in Pigment Production
While the primary application discussed is in disperse dyes, azo compounds can also be utilized as pigments. Azo pigments are characterized by their insolubility in the application medium. The synthesized this compound-based azo dyes, being disperse dyes, have low water solubility. Through further chemical modification or by controlling the particle size and crystalline structure during synthesis, it may be possible to develop pigments suitable for applications in paints, inks, and plastics.
Conclusion
This compound holds promise as a versatile precursor for the synthesis of novel azo disperse dyes. The established reactivity of the indoline ring in azo coupling reactions provides a strong foundation for developing a new range of colorants for synthetic fibers. The detailed protocols and data presented here serve as a guide for researchers and scientists to explore the potential of this compound in the field of dye and pigment chemistry. Further research into optimizing reaction conditions and exploring the full color gamut achievable with different diazo components is warranted.
References
- 1. Investigation of novel Indoline azo disperse dyes: synthesis, DFT simulation, and dyeing performance on PET and PA fabrics | CoLab [colab.ws]
- 2. Investigation of novel indoline azo disperse dyes: synthesis, DFT simulation, and dyeing performance on PET and PA fabrics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
Application of Indoline Derivatives in Organic Electronics: A Focus on OLEDs and Organic Solar Cells
While 1-acetylindoline is primarily utilized as a versatile chemical intermediate, its direct application as a primary material in high-performance organic electronic devices is not extensively documented in scientific literature. However, the core indoline structure is a key building block in a variety of functional materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). This document provides detailed application notes and protocols for representative indoline derivatives in these fields.
Indoline Derivatives in Organic Light-Emitting Diodes (OLEDs)
Indoline-containing compounds, particularly those with extended π-conjugation, are employed as hole transport materials (HTMs) in OLEDs. These materials facilitate the efficient injection and transport of holes from the anode to the emissive layer, contributing to improved device efficiency and stability. A notable class of such materials includes derivatives of indolo[3,2-b]indole and indolo[2,3-b]indole.
Quantitative Data of Indoloindole-Based OLEDs
| Compound Family | Device Role | Maximum External Quantum Efficiency (EQE) (%) | Emission Color | Reference |
| Indolo[2,3-b]indole Derivatives | Host/Emitter | 19.2 | Sky-Blue/Green | [1] |
| Indolo[3,2-b]indole Emitters | Emitter | 18.3 | Pure-Green | [2] |
Experimental Protocol: Fabrication of a Phosphorescent OLED using an Indolo[2,3-b]indole Derivative
This protocol describes a general procedure for the fabrication of a multilayer phosphorescent OLED, a common application for indoline-based hole transport or host materials.
1. Substrate Preparation:
- Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
- The cleaned substrates are then dried in an oven and treated with UV-ozone for 10 minutes to enhance the work function of the ITO.
2. Organic Layer Deposition:
- A hole injection layer (HIL), such as HAT-CN, is deposited onto the ITO by thermal evaporation under high vacuum (<10⁻⁶ Torr).
- Subsequently, a hole transport layer (HTL), for example, an indoloindole derivative or a standard material like NPB, is deposited.
- The emissive layer (EML) is then co-evaporated, consisting of a host material (which can be an indolo[2,3-b]indole derivative) and a phosphorescent dopant.[1]
- An electron transport layer (ETL), such as TPBi, is deposited on top of the EML.
3. Cathode Deposition:
- A thin layer of an electron injection material, like lithium fluoride (LiF), is evaporated.
- Finally, a metal cathode, typically aluminum (Al), is deposited to complete the device.
4. Encapsulation:
- The fabricated device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
A generalized workflow for the fabrication of a multilayer OLED is depicted below.
References
Application Notes and Protocols for the Scalable Synthesis of 1-Acetylindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the scalable synthesis of 1-Acetylindoline, a key intermediate in the development of various pharmaceuticals and fine chemicals. The primary method described is the robust and industrially applicable N-acetylation of indoline using acetic anhydride. This application note includes detailed methodologies, quantitative data for reaction optimization, and scalable work-up and purification procedures. Visual aids in the form of diagrams are provided to clearly illustrate the reaction pathway and experimental workflow, ensuring ease of understanding and implementation for researchers in drug development and process chemistry.
Introduction
This compound serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its indoline core is a prevalent motif in a wide range of biologically active compounds. The N-acetylation of indoline is a fundamental transformation that not only protects the nitrogen atom but also serves as a key step in the elaboration of more complex molecular architectures. The development of a scalable, efficient, and cost-effective synthesis for this compound is therefore of significant interest. This protocol focuses on a classic and reliable method: the acylation of indoline with acetic anhydride, which is amenable to large-scale production.
Reaction Scheme
The synthesis of this compound is achieved through the N-acetylation of indoline. The overall reaction is depicted below:
Caption: General reaction scheme for the N-acetylation of indoline.
Comparative Data for Synthesis Protocols
For the successful scale-up of this compound synthesis, several parameters can be optimized. The following table summarizes various reported conditions for the N-acetylation of indoline and related amines, providing a basis for comparison and process optimization.
| Protocol | Acetylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| A (Recommended) | Acetic Anhydride | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2-4 | >95 | A robust and scalable method with straightforward work-up. |
| B | Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 to RT | 2-4 | ~90 | Pyridine can be more challenging to remove on a large scale. |
| C | Acetic Anhydride | 4-DMAP (cat.), Triethylamine | Acetone | 20-25 | 1-2 | >95 | DMAP can significantly accelerate the reaction but adds cost. |
| D | Acetic Anhydride | None | Neat | RT | 1-3 | High | A solvent-free option, which is environmentally friendly but may require careful temperature control. |
Detailed Experimental Protocols
Protocol A: Scalable Synthesis of this compound using Acetic Anhydride and Triethylamine
This protocol is recommended for its high yield, scalability, and ease of purification.
Materials:
-
Indoline
-
Acetic Anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Isopropanol (for recrystallization)
Equipment:
-
Round-bottom flask (appropriate size for the scale)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve indoline (1.0 eq) in dichloromethane (DCM, approx. 5-10 mL per gram of indoline).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) to the cooled solution dropwise via a dropping funnel over 15-30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Acid Wash: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer) to remove triethylamine.
-
Work-up - Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove excess acetic anhydride and acetic acid.
-
Work-up - Brine Wash: Wash the organic layer with brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification - Recrystallization: Recrystallize the crude this compound from a suitable solvent such as ethanol or isopropanol to yield a pure crystalline solid.
Experimental Workflow and Diagrams
The following diagrams illustrate the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Triethylamine is flammable and has a strong odor.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with appropriate containment.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The recommended procedure utilizing acetic anhydride and triethylamine in dichloromethane is robust, high-yielding, and amenable to large-scale production. The detailed experimental steps, comparative data, and workflow diagrams are intended to facilitate the efficient and safe production of this important synthetic intermediate for researchers in the pharmaceutical and chemical industries.
Synthetic Strategies for Functionalized Indoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a privileged structural motif found in a wide array of natural products, pharmaceuticals, and agrochemicals. Its prevalence underscores the continuous need for robust and efficient synthetic methodologies to access functionally diverse indoline derivatives. This document provides detailed application notes and experimental protocols for several key modern synthetic strategies, including transition-metal-catalyzed C-H functionalization, domino reactions, and asymmetric organocatalysis.
Palladium-Catalyzed Intramolecular C-H Amination
Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of indolines, offering a direct and atom-economical approach to this important heterocyclic core. These methods typically involve the use of a directing group to facilitate the selective activation of an ortho-C(sp²)–H bond for subsequent C-N bond formation.
Application Notes
Two notable protocols utilize different directing groups: a picolinamide (PA) group and a 2-pyridinesulfonyl (PyS) group. Both strategies demonstrate high efficiency and broad functional group tolerance under relatively mild reaction conditions.[1][2][3][4] The choice of directing group can influence reaction kinetics and deprotection conditions. The picolinamide group can be removed under various conditions, while the 2-pyridinesulfonyl group is readily cleaved with magnesium in methanol.[4] Mechanistic studies suggest a Pd(II)/Pd(IV) catalytic cycle involving C-H palladation, oxidation, and C-N reductive elimination.[2][4]
Quantitative Data
| Entry | Directing Group | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Picolinamide (PA) | PhI(OAc)₂ | Toluene | 60 | 12 | 85 | [2] |
| 2 | Picolinamide (PA) | PhI(OAc)₂ | PhCl | 100 | 2 | 91 | [2] |
| 3 | 2-Pyridinesulfonyl (PyS) | PhI(OAc)₂ | PhCF₃ | 100 | 4 | 88 | [4] |
| 4 | 2-Pyridinesulfonyl (PyS) | PhI(OAc)₂ | Mesitylene | 100 | 4 | 85 | [4] |
Experimental Protocols
Protocol 1: Picolinamide-Directed C-H Amination [2]
-
To an oven-dried screw-cap vial, add the N-(picolinoyl)-β-arylethylamine substrate (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (1.1 mg, 0.005 mmol, 0.05 equiv), and PhI(OAc)₂ (48.3 mg, 0.15 mmol, 1.5 equiv).
-
Evacuate and backfill the vial with argon (3 cycles).
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired indoline product.
Protocol 2: 2-Pyridinesulfonyl-Directed C-H Amination [4]
-
In a glovebox, weigh the 2-pyridinesulfonyl-protected phenethylamine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 0.1 equiv), and PhI(OAc)₂ (96.6 mg, 0.3 mmol, 1.5 equiv) into a screw-cap vial.
-
Add a magnetic stir bar and anhydrous α,α,α-trifluorotoluene (2.0 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C and stir for 4 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the functionalized indoline.
Visualization
Caption: General workflow for Pd-catalyzed intramolecular C-H amination.
Domino Copper-Catalyzed Amidation/Cyclization
Domino reactions offer an elegant approach to complex molecules through a cascade of transformations in a single pot. The copper-catalyzed domino amidation/cyclization provides a highly efficient route to indolines from readily available starting materials.[5][6]
Application Notes
This one-pot procedure involves the reaction of a substituted 2-iodophenethyl mesylate with an amide or carbamate in the presence of a copper catalyst. The reaction proceeds via an initial copper-catalyzed amidation of the aryl iodide, followed by an intramolecular Sₙ2 reaction to form the indoline ring.[5] This method is notable for its mild reaction conditions and broad substrate scope. Importantly, when using enantiomerically pure mesylates, the cyclization proceeds with complete inversion of stereochemistry, allowing for the synthesis of enantioenriched indolines.[5][6]
Quantitative Data
| Entry | Amide/Carbamate | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | BocNH₂ | DMEDA | Cs₂CO₃ | THF | 80 | 16 | 92 | [5] |
| 2 | AcNH₂ | DMEDA | Cs₂CO₃ | THF | 80 | 16 | 85 | [5] |
| 3 | TsNH₂ | DMEDA | Cs₂CO₃ | THF | 80 | 16 | 88 | [5] |
| 4 | BzNH₂ | DMEDA | Cs₂CO₃ | Dioxane | 100 | 24 | 95 | [5] |
(DMEDA = N,N'-dimethylethylenediamine)
Experimental Protocol
-
A screw-cap test tube is charged with CuI (9.5 mg, 0.05 mmol, 0.05 equiv), the 2-iodophenethyl mesylate (1.0 mmol, 1.0 equiv), the amide or carbamate (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous THF (2.0 mL) and N,N'-dimethylethylenediamine (DMEDA) (22 μL, 0.2 mmol, 0.2 equiv) are added via syringe.
-
The tube is sealed and the mixture is stirred in a preheated oil bath at 80 °C for 16 hours.
-
The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a plug of silica gel.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the indoline product.
Visualization
Caption: Domino Cu-catalyzed amidation/cyclization mechanism.
Nickel/Photoredox Dual Catalysis for Indoline Synthesis
The merger of nickel catalysis and photoredox catalysis has enabled the development of novel transformations under mild conditions. This dual catalytic system allows for the synthesis of 3-substituted indolines from iodoacetanilides and alkenes in a single step.[7][8]
Application Notes
This method exhibits high regioselectivity for the formation of 3-substituted indolines with both aliphatic and styrenyl olefins. The proposed mechanism involves a multi-oxidation state nickel catalytic cycle. A Ni(I) species is generated, which undergoes oxidative addition to the aryl iodide. The resulting Ni(III) intermediate is crucial for the challenging C-N bond-forming reductive elimination. The photoredox catalyst facilitates the necessary single-electron transfer steps to regenerate the active nickel species.[7][8]
Quantitative Data
| Entry | Alkene | Photocatalyst | Ligand | Solvent | Time (h) | Yield (%) | Ref |
| 1 | Styrene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | dtbbpy | DMF | 24 | 85 | [7] |
| 2 | 4-Methylstyrene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | dtbbpy | DMF | 24 | 81 | [7] |
| 3 | 1-Octene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | dtbbpy | DMF | 24 | 75 | [7] |
| 4 | Cyclohexene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | dtbbpy | DMF | 24 | 68 | [7] |
(dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine)
Experimental Protocol
-
In a nitrogen-filled glovebox, a vial is charged with NiCl₂·glyme (2.2 mg, 0.01 mmol, 0.1 equiv), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (2.7 mg, 0.01 mmol, 0.1 equiv), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.1 mg, 0.001 mmol, 0.01 equiv).
-
Anhydrous DMF (0.5 mL) is added, and the mixture is stirred for 10 minutes.
-
The 2-iodoacetanilide (0.1 mmol, 1.0 equiv), the alkene (0.2 mmol, 2.0 equiv), and diisopropylethylamine (DIPEA) (35 μL, 0.2 mmol, 2.0 equiv) are added.
-
The vial is sealed and stirred at room temperature while being irradiated with a blue LED lamp for 24 hours.
-
The reaction mixture is diluted with ethyl acetate, washed with water and brine, and dried over Na₂SO₄.
-
After filtration and concentration, the crude product is purified by preparative thin-layer chromatography to give the desired 3-substituted indoline.
Visualization
Caption: Simplified catalytic cycle for Ni/photoredox dual catalysis.
Asymmetric Organocatalytic Synthesis of 2,3-Disubstituted Indolines
Organocatalysis provides a powerful platform for the enantioselective synthesis of chiral molecules. The intramolecular Michael addition of enamine intermediates is a successful strategy for constructing enantioenriched 2,3-disubstituted indolines.[9][10]
Application Notes
This method utilizes a primary amine catalyst derived from a cinchona alkaloid to catalyze the intramolecular cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones. The reaction affords cis-2,3-disubstituted indolines with high yields and excellent enantioselectivities.[9][10] When the substrate contains an alkyl group at the R² position, the reaction can be tuned to produce trans-2,3-disubstituted indolines with high diastereoselectivity and enantioselectivity.[10] The reaction proceeds through the formation of a chiral enamine intermediate, which controls the stereochemical outcome of the intramolecular Michael addition.
Quantitative Data
| Entry | R¹ | R² | Catalyst | Additive | dr (cis:trans) | ee (%) (cis) | Yield (%) | Ref |
| 1 | Ph | H | Cinchona-derived amine | Benzoic Acid | >20:1 | 98 | 95 | [10] |
| 2 | 4-Cl-Ph | H | Cinchona-derived amine | Benzoic Acid | >20:1 | 99 | 92 | [10] |
| 3 | 2-Naphthyl | H | Cinchona-derived amine | Benzoic Acid | >20:1 | 97 | 90 | [10] |
| Entry | R¹ | R² (alkyl) | Catalyst | Additive | dr (trans:cis) | ee (%) (trans) | Yield (%) | Ref |
| 4 | Ph | Me | Cinchona-derived amine | 2-Nitrobenzoic Acid | >20:1 | 99 | 97 | [10] |
| 5 | Ph | c-Pr | Cinchona-derived amine | 2-Nitrobenzoic Acid | 10:1 | 98 | 85 | [10] |
Experimental Protocol
-
To a solution of the (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one substrate (0.1 mmol, 1.0 equiv) in toluene (0.5 mL) at 0 °C, add the cinchona-derived primary amine catalyst (0.01 mmol, 0.1 equiv) and benzoic acid (0.02 mmol, 0.2 equiv).
-
Stir the reaction mixture at 0 °C for the time indicated by TLC analysis (typically 10-24 hours).
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash column chromatography (eluent: ethyl acetate/hexanes) to obtain the enantiomerically enriched 2,3-disubstituted indoline.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.
Visualization
Caption: Organocatalytic pathway for asymmetric indoline synthesis.
References
- 1. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Indolines via Pd(II)-Catalyzed Amination of C-H Bonds Using PhI(OAc)2 as the Bystanding Oxidant [organic-chemistry.org]
- 5. Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of indolines via a domino Cu-catalyzed amidation/cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis [dspace.mit.edu]
- 9. Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Acetylindoline Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Acetylindoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic procedure.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the N-acetylation of indoline can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The choice of acetylating agent, base, solvent, temperature, and reaction time are all critical. It is advisable to systematically vary these parameters to find the optimal conditions for your specific setup.
-
Purity and Stability of Indoline: Indoline is susceptible to oxidation, which can lead to the formation of colored impurities and byproducts, ultimately reducing the yield of the desired product. Ensure that the indoline used is pure and, if necessary, distill it prior to use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidation.
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, you can try increasing the reaction time or temperature, or adding a more potent catalyst.
-
Side Reactions: The formation of side products, such as C-acetylated indoline or di-acetylated products, can consume the starting material and reduce the yield of this compound.[1] The choice of reaction conditions can influence the regioselectivity of the acetylation.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
A2: The formation of multiple products is a common issue in indole chemistry. In the case of indoline acetylation, the following side products are possible:
-
3-Acetylindoline: C-acetylation at the C3 position is a common side reaction in the acylation of indoles and their derivatives.[1] The use of Lewis acid catalysts can sometimes favor C-acetylation. To favor N-acetylation, using a base like pyridine or triethylamine is generally recommended.
-
1,3-Diacetylindoline: Over-acetylation can occur, especially with prolonged reaction times or an excess of the acetylating agent, leading to the formation of the di-acetylated product.[1] To avoid this, use a stoichiometric amount of the acetylating agent and monitor the reaction closely by TLC.
-
Oxidation Products: As mentioned previously, indoline is prone to oxidation. These oxidized species can potentially undergo acetylation, leading to a mixture of products. Using fresh, pure indoline and an inert atmosphere is crucial.
Q3: The purification of this compound is proving to be difficult. What are the recommended purification methods?
A3: The purification strategy will depend on the nature of the impurities present in your crude product.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating this compound from unreacted indoline, C-acetylated isomers, and other byproducts.[1] A solvent system of ethyl acetate and hexane is commonly used.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method. Suitable solvents for recrystallization need to be determined empirically but mixtures of ethanol and water or ethyl acetate and hexane are good starting points.
-
Acid-Base Extraction: An aqueous workup with a dilute acid wash can help to remove any unreacted indoline (as its water-soluble salt). This is then followed by a wash with a dilute base (like sodium bicarbonate solution) to neutralize any remaining acid and remove acetic acid byproduct.
Q4: Should I use acetic anhydride or acetyl chloride as the acetylating agent?
A4: Both acetic anhydride and acetyl chloride can be used for the N-acetylation of indoline.
-
Acetic Anhydride: This is a commonly used and effective acetylating agent. It is less reactive and easier to handle than acetyl chloride. Reactions with acetic anhydride are often carried out in the presence of a base like pyridine, triethylamine, or sodium acetate.[2][3]
-
Acetyl Chloride: This is a more reactive acetylating agent and can lead to faster reaction times. However, it is also more hazardous and moisture-sensitive. Reactions with acetyl chloride are typically performed in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[4] Due to its high reactivity, acetyl chloride may sometimes lead to more side products if the reaction is not carefully controlled.[5]
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Protocol 1: Acetylation of Indoline using Acetic Anhydride and Pyridine
This protocol is adapted from standard procedures for the N-acetylation of amines.[4][6]
Materials:
-
Indoline
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve indoline (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain pure this compound.
Protocol 2: Acetylation of Indoline using Acetic Anhydride and Sodium Acetate
This protocol is based on a method described for the N-acetylation of indole.[2][3]
Materials:
-
Indoline
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Ether
-
2N H₂SO₄ solution
-
2N NaOH solution
Procedure:
-
In a round-bottom flask, combine indoline (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (0.5 eq).
-
Reflux the mixture for 3 hours.
-
After cooling, remove the excess acetic anhydride under reduced pressure.
-
Extract the residue with ether.
-
Wash the ether extracts with 2N H₂SO₄ solution.
-
Basify the aqueous acidic layer with 2N NaOH solution and re-extract with ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude this compound by distillation under reduced pressure or by column chromatography.
Data Presentation
The following table summarizes a comparison of different conditions for the acylation of indoles, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst/Base | Acetylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pyridine | Acetic Anhydride | DCM | 0 to RT | Typically Good to High | [4][6] |
| Sodium Acetate | Acetic Anhydride | Neat | Reflux | ~60% (for indole) | [2][3] |
| Triethylamine/DMAP | Acetic Anhydride | Acetone | 20-25 | 92.6% (for indole-2-carboxylic acid) | [7] |
Visualizations
General Workflow for this compound Synthesis and Troubleshooting
Caption: A workflow diagram illustrating the key steps in this compound synthesis and a logical approach to troubleshooting common issues.
Reaction Mechanism: N-Acetylation of Indoline
Caption: A simplified representation of the reaction mechanism for the N-acetylation of indoline using acetic anhydride.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
Common side products in the synthesis of 1-Acetylindoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Acetylindoline. Our aim is to help you identify and resolve common issues encountered during your experiments, with a focus on minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when synthesizing this compound via N-acetylation of indoline with acetic anhydride?
A1: The primary side products observed during the N-acetylation of indoline are a result of acetylation at the C3 position of the indoline ring, which retains some of the nucleophilic character of the parent indole. The most common byproducts are:
-
3-Acetylindoline: This C-acetylated isomer is a significant byproduct. Its formation is competitive with the desired N-acetylation.
-
1,3-Diacetylindoline: Over-acetylation can occur, leading to the formation of a di-acetylated product where both the nitrogen and the C3 position are acetylated. Studies on the acetylation of the related compound, indole, show that 3-acetylindole can be a precursor to the 1,3-diacetylated product.[1][2]
-
Unreacted Indoline: Incomplete acetylation will result in the presence of the starting material in the final mixture.
Q2: What reaction conditions favor the formation of the desired this compound over side products?
A2: To favor N-acetylation and minimize C-acetylation and di-acetylation, consider the following conditions:
-
Base: The use of a base is crucial for the deprotonation of the indoline nitrogen, increasing its nucleophilicity. Sodium acetate is a commonly used mild base for this purpose.[2] Stronger bases like sodium hydride in an aprotic solvent can also strongly favor N-alkylation (and by extension, N-acylation).
-
Temperature: Lower reaction temperatures generally favor the kinetically controlled N-acetylation over the thermodynamically more stable C-acetylated products.
-
Solvent: Aprotic solvents are typically preferred to avoid side reactions with the solvent.
-
Stoichiometry: Careful control of the amount of acetic anhydride is necessary to prevent over-acetylation. Using a slight excess of the acetylating agent is common, but a large excess should be avoided.
Q3: How can I effectively purify this compound from the common side products?
A3: The most effective method for separating this compound from 3-Acetylindoline, 1,3-Diacetylindoline, and unreacted indoline is silica gel column chromatography . The different polarities of these compounds allow for their separation. Typically, a gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is employed. Thin Layer Chromatography (TLC) should be used to monitor the separation.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound with significant amount of unreacted indoline. | 1. Incomplete reaction. 2. Insufficient amount of acetylating agent. 3. Deactivation of the acetylating agent by moisture. | 1. Increase the reaction time and/or temperature moderately. Monitor the reaction progress by TLC. 2. Use a slight excess (e.g., 1.1-1.2 equivalents) of acetic anhydride. 3. Ensure all reagents and glassware are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of a significant amount of 3-Acetylindoline. | 1. Reaction conditions favor C-acetylation. 2. Use of a protic solvent or acidic conditions that can promote Friedel-Crafts type acylation on the aromatic ring. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Ensure the reaction is carried out under basic or neutral conditions. Use an aprotic solvent. |
| Formation of 1,3-Diacetylindoline. | 1. Excess of acetic anhydride. 2. Prolonged reaction time or high temperature. | 1. Use a controlled amount of acetic anhydride (e.g., 1.1 equivalents). 2. Monitor the reaction closely by TLC and stop it once the formation of the desired product is maximized and the di-acetylated product starts to appear. |
| Complex mixture of products observed on TLC. | 1. Decomposition of starting material or product. 2. Presence of impurities in the starting indoline. | 1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Purify the starting indoline before use (e.g., by distillation or chromatography). |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the N-acetylation of indoline. Optimization may be required based on your specific laboratory conditions and desired purity.
Materials:
-
Indoline
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of indoline (1.0 eq) in anhydrous dichloromethane, add anhydrous sodium acetate (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
Data Presentation
The following table summarizes the expected outcomes and potential side products based on typical reaction conditions. Please note that actual yields may vary.
| Product/Side Product | Structure | Typical Yield Range (%) | Key Identification Notes (e.g., 1H NMR signals) |
| This compound (Desired Product) | 70-90% | Singlet for the acetyl protons (~2.2 ppm), characteristic aromatic and aliphatic protons of the indoline core. | |
| 3-Acetylindoline | 5-20% | Presence of an N-H proton signal, singlet for the acetyl protons, and a different aromatic proton splitting pattern compared to the 1-acetyl isomer. | |
| 1,3-Diacetylindoline | <10% | Two distinct singlets for the two acetyl groups, absence of an N-H proton signal. | |
| Unreacted Indoline | Variable | Presence of a characteristic N-H proton signal and the absence of an acetyl group signal. |
Visualization
Troubleshooting Workflow for this compound Synthesis
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 1-Acetylindoline by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-acetylindoline via recrystallization. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate solvent for the recrystallization of this compound?
-
Mixed solvent systems: A combination of a solvent in which this compound is soluble (e.g., ethanol, isopropanol, or acetone) and an anti-solvent in which it is poorly soluble (e.g., water or hexanes) is often effective. Ethanol/water mixtures are a common choice for similar compounds.
-
Single solvent systems: Alcohols such as ethanol or isopropanol may also be effective on their own.
It is highly recommended to perform small-scale solubility tests with the crude material to identify the optimal solvent or solvent mixture.
Q2: My crude this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound fails to dissolve, consider the following:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent sequentially until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable. Refer to the solvent selection advice in Q1 and consider a more polar solvent or a different solvent mixture.
-
Insoluble Impurities: The undissolved material could be insoluble impurities. If the majority of your compound has dissolved and only a small amount of solid remains, proceed to a hot filtration step to remove these impurities before cooling.
Q3: The solution has cooled, but no crystals have formed. How can I induce crystallization?
A3: A failure to crystallize upon cooling is typically due to supersaturation. The following techniques can be used to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystal formation.[1]
-
Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.
-
Lower Temperature: If cooling to room temperature or in an ice bath is insufficient, try using a salt-ice bath or a laboratory freezer to achieve lower temperatures.[1]
Q4: My product has "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the cooling is too rapid or if the melting point of the solute is lower than the boiling point of the solvent. To resolve this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help with this. Slow cooling rates generally lead to the formation of larger, purer crystals.[1]
-
Change Solvent System: Consider using a different solvent or adjusting the ratio of your mixed solvent system.
Q5: The recovered crystals are colored, but the pure compound should be a white crystalline powder. How can I remove the color?
A5: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Add a small amount of activated charcoal to the hot, dissolved solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be cautious as adding charcoal to a boiling solution can cause it to froth over.
Q6: What is a typical percent recovery for the recrystallization of this compound?
A6: The percent recovery can vary significantly depending on the purity of the crude material and the chosen solvent system. While a specific value for this compound is not widely reported, recoveries for recrystallization of similar organic compounds can range from 50% to over 90%. A lower recovery may sometimes indicate a higher purity of the final product. It is important to find a balance between yield and purity.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | N/A |
| Molecular Weight | 161.20 g/mol | N/A |
| Melting Point | 100-106 °C | N/A |
| Appearance | White crystalline powder | N/A |
| Potential Recrystallization Solvents | ||
| Ethanol/Water | A common system for moderately polar compounds. | N/A |
| Isopropanol | A viable single-solvent option. | N/A |
| Hexane/Ethyl Acetate | A less polar option that can be effective. | N/A |
| Acetone/Water | Another potential mixed-solvent system. | N/A |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific nature and purity of your crude this compound.
1. Solvent Selection:
-
Place a small amount of crude this compound (approx. 20-30 mg) into a test tube.
-
Add a few drops of the chosen solvent. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tube. A good solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool to room temperature and then in an ice bath. A large amount of crystal formation should be observed.
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent as this will reduce the yield.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and swirl.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.
-
Use a pre-heated funnel and filter flask to prevent premature crystallization.
-
Pour the hot solution through the filter paper.
5. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
6. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
7. Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them.
-
The crystals can then be transferred to a watch glass for further air drying or drying in a vacuum oven.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Improving the Purity of Synthesized 1-Acetylindoline
Welcome to the technical support center for the purification of 1-Acetylindoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved by the acetylation of indoline with acetic anhydride, can lead to several impurities. These include:
-
Unreacted Indoline: Incomplete reaction can leave residual starting material.
-
Acetic Acid: A byproduct of the reaction with acetic anhydride.
-
Diacetylated Products: Although less common for indoline compared to indole, over-acetylation can occur under harsh conditions.
-
Side-Products from Indole Impurities: If the starting indoline is contaminated with indole, side products such as 3-acetylindole and 1,3-diacetylindole may form, especially in the presence of acid catalysts.[1][2]
-
Colored Impurities: The reaction mixture can sometimes develop color due to the formation of minor, often polymeric, byproducts.
Q2: How can I monitor the progress of the reaction and the purity of the product?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[1][2][3] A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. By spotting the reaction mixture, a standard of the starting material (indoline), and a co-spot (a mixture of the reaction mixture and the starting material), you can track the consumption of the starting material and the formation of the product.[3] The product, this compound, is more polar than indoline and will have a lower Rf value.
For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase C8 or C18 column with a mobile phase gradient of acetonitrile and water is often effective for separating this compound from its potential impurities.[4][5]
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity and yield.
Troubleshooting Guides
Recrystallization
Recrystallization is a cost-effective and scalable purification method for crystalline solids like this compound. The key is to select a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
Problem 1: The compound "oils out" instead of crystallizing.
-
Cause: The solute is coming out of solution above its melting point, or the solution is too concentrated.
-
Solution:
-
Use a larger volume of solvent to create a more dilute solution.
-
Lower the temperature at which you begin to cool the solution.
-
Try a different solvent with a lower boiling point.
-
Introduce a seed crystal to encourage crystallization.
-
Problem 2: No crystals form upon cooling.
-
Cause: The solution is too dilute, or the supersaturation required for crystal nucleation has not been reached.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the product.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of pure this compound.
-
Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
-
Problem 3: The recovered crystals are still impure.
-
Cause: The impurities have similar solubility to the product in the chosen solvent, or the crystals were not washed properly.
-
Solution:
-
Ensure slow cooling to allow for the formation of pure crystals. Rapid cooling can trap impurities.
-
Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor containing impurities.
-
Consider a second recrystallization from a different solvent system.
-
Column Chromatography
Column chromatography provides a higher degree of purification and is particularly useful for removing impurities with polarities similar to the product.
Problem 1: Poor separation of the product from impurities.
-
Cause: The chosen mobile phase (eluent) has either too high or too low polarity.
-
Solution:
-
Optimize the eluent system using TLC first. Aim for an Rf value of 0.2-0.4 for this compound for the best separation on a column.[6]
-
For non-polar impurities, start with a low polarity eluent (e.g., a high ratio of hexane to ethyl acetate) and gradually increase the polarity (gradient elution).
-
For polar impurities, a more polar eluent system may be required.
-
Problem 2: The product elutes too quickly (high Rf).
-
Cause: The eluent is too polar.
-
Solution: Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your hexane/ethyl acetate mixture.
Problem 3: The product does not elute from the column (low Rf).
-
Cause: The eluent is not polar enough.
-
Solution: Gradually increase the proportion of the polar solvent in the eluent mixture.
Data Presentation
The following table summarizes the expected outcomes of different purification strategies for this compound. Please note that actual yields and purities may vary depending on the initial purity of the crude product and the precise experimental conditions.
| Purification Method | Solvent/Eluent System | Typical Purity | Typical Recovery/Yield | Notes |
| Recrystallization | Ethanol | >98% | 60-80% | Good for removing non-polar and some moderately polar impurities. Losses in the mother liquor are expected.[7] |
| Isopropanol | >98% | 65-85% | Similar to ethanol, may offer slightly different solubility characteristics. | |
| Ethanol/Water | >99% | 70-90% | Using a co-solvent system can sometimes improve crystal formation and purity.[7] | |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | >99.5% | 70-95% | Highly effective for removing a wide range of impurities, including those with similar polarity to the product.[8][9] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for the acetylation of similar indole and indoline derivatives.[10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indoline (1 equivalent) in a suitable solvent such as dichloromethane or acetone.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution and cool the mixture in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.2 equivalents) dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to remove acetic acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of hexane and ethyl acetate. Aim for an Rf of 0.2-0.4 for this compound.
-
Column Packing: Prepare a silica gel column using the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the less polar solvent mixture, gradually increasing the polarity by adding more ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How To [chem.rochester.edu]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 10. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Acetylindoline by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Acetylindoline using column chromatography techniques. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For normal-phase column chromatography of this compound, silica gel is the most commonly used and recommended stationary phase.[1] Alumina can also be used and is available in acidic, basic, and neutral forms, which can be advantageous depending on the stability of the compound and the nature of the impurities.[2]
Q2: Which mobile phase system is suitable for the column chromatography of this compound?
A2: A common and effective mobile phase for the purification of this compound and related indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or diethyl ether.[3] The polarity of the eluent is adjusted by varying the ratio of these solvents. A typical starting point is a low percentage of the polar solvent, which is gradually increased.
Q3: How can I determine the optimal solvent ratio for my column?
A3: The optimal solvent system is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[2] The ideal mobile phase composition should provide a retention factor (Rf) value of approximately 0.2-0.4 for this compound.[4] This generally ensures good separation from impurities.
Q4: this compound is colorless. How can I monitor its elution from the column?
A4: Since this compound is colorless, fractions should be collected and analyzed by TLC. The spots on the TLC plate can be visualized under a UV lamp (254 nm), as indole derivatives are typically UV-active.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | 1. Compound is too polar for the chosen eluent: It may be strongly adsorbed to the silica gel. 2. Compound is unstable on silica gel: The slightly acidic nature of silica can cause degradation of sensitive compounds.[4] 3. Insufficient elution: The polarity of the mobile phase was not increased enough to elute the compound. | 1. Gradually increase the polarity of the mobile phase by adding more ethyl acetate or a small percentage of methanol (up to 5%). 2. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[4] Alternatively, use a less acidic stationary phase like neutral alumina. 3. Ensure a sufficient volume of the final, more polar eluent is passed through the column. |
| Poor Separation of this compound from Impurities | 1. Inappropriate solvent system: The chosen mobile phase does not provide adequate resolution between the product and impurities. 2. Column overloading: Too much crude sample was loaded onto the column. 3. Improper column packing: Channeling or cracks in the stationary phase can lead to poor separation.[5] | 1. Optimize the solvent system using TLC to achieve a clear separation between the spot of this compound and any impurity spots. A different solvent system (e.g., dichloromethane/methanol) could be explored.[6] 2. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. 3. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[5] |
| Streaking or Tailing of the this compound Spot on TLC | 1. Sample is too concentrated on the TLC plate: This can lead to elongated spots.[3] 2. Interaction with acidic silica gel: If this compound or basic impurities interact strongly with the stationary phase, it can cause tailing. | 1. Dilute the sample before spotting it on the TLC plate.[3] 2. Add a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase to improve the peak shape. |
| This compound Elutes Too Quickly (High Rf) | 1. Mobile phase is too polar: This will cause all compounds to move quickly through the column with little separation.[3] | 1. Decrease the polarity of the mobile phase by reducing the percentage of the polar solvent (e.g., ethyl acetate).[3] |
| This compound Does Not Move from the Origin (Low Rf) | 1. Mobile phase is not polar enough: The eluent does not have sufficient strength to move the compound along the stationary phase.[3] | 1. Increase the polarity of the mobile phase by increasing the percentage of the polar solvent.[3] |
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Common Mobile Phase | Ethyl acetate/Hexanes | A versatile system with adjustable polarity. |
| Alternative Mobile Phase | Diethyl ether/Petroleum ether | Can offer different selectivity. |
| Recommended Rf Value | 0.2 - 0.4 | For optimal separation on the column.[4] |
| Sample Loading Capacity | 1-5 g crude / 100 g silica | A general guideline to prevent overloading. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove any air bubbles.[5]
-
Once the silica gel has settled, add another layer of sand (approximately 1 cm) on top to prevent disturbance of the stationary phase during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
3. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate (flash chromatography).
-
Begin collecting fractions in test tubes.
-
Gradually increase the polarity of the mobile phase as needed (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute the this compound.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
4. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Poor Separation Issues.
References
Technical Support Center: Navigating the Scale-Up of Indoline Synthesis
Welcome to the technical support center for indoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered when transitioning indoline synthesis from the laboratory to pilot plant and beyond.
Troubleshooting Guides
Guide 1: Low Yield on Scale-Up
A drop in yield is a common and frustrating challenge during the scale-up of indoline synthesis. This guide provides a systematic approach to identifying and addressing the root cause.
Is your yield significantly lower than in the lab-scale reaction?
-
YES: Proceed through the following troubleshooting workflow.
-
NO: Your process appears scalable. Consider further optimization for efficiency.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields in indoline synthesis scale-up.
Guide 2: Purification and Impurity Issues
Achieving high purity on a large scale can be challenging due to changes in impurity profiles and the physical properties of the product at higher concentrations.
Are you observing new or increased levels of impurities, or facing purification challenges?
-
YES: Consult the following troubleshooting guide.
-
NO: Your current purification protocol is robust for the scale.
Troubleshooting Guide for Purification
Caption: Troubleshooting guide for purification challenges in indoline synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield dropped significantly when moving from a 1 L to a 100 L reactor. What are the most likely causes?
A significant drop in yield upon scale-up is a common issue. The primary culprits are often related to mass and heat transfer limitations.[1] In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, which can promote side reactions and the degradation of starting materials or products.[1] Additionally, many indoline syntheses are exothermic, and what is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[1][2]
Q2: I'm observing significant tar or polymer formation in my Fischer indole synthesis at a larger scale. How can I mitigate this?
Tar formation is a frequent problem in Fischer indole synthesis, often exacerbated by acidic conditions and elevated temperatures.[1] To address this, consider the following:
-
Optimize the Acid Catalyst: The choice and concentration of the acid are critical. While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or solid acid catalysts can sometimes provide better results with fewer side reactions.[1][3]
-
Temperature Control: Maintain strict control over the reaction temperature. A jacketed reactor with efficient cooling is essential to prevent temperature spikes that accelerate polymerization.[1]
-
Solvent Selection: The right solvent can improve the solubility of intermediates and byproducts, which can reduce tar formation.[1]
-
Continuous Flow Synthesis: This approach minimizes the time the reaction mixture spends at high temperatures and offers superior temperature control, significantly reducing the formation of degradation products.[1]
Q3: What are the key safety considerations when scaling up indoline synthesis?
Safety should be the primary concern during scale-up.[2] Key considerations include:
-
Thermal Hazards: Mildly exothermic reactions at the lab scale can become dangerously energetic at an industrial scale.[2] It is crucial to perform thermal hazard studies to understand the potential for runaway reactions.[4]
-
Reagent Handling and Storage: The safe storage and handling of large quantities of potentially hazardous chemicals are paramount.[2] This includes proper training for personnel on handling large volumes and understanding cool-down times, which can be significantly longer for large batches.[2]
-
Process Safety Management: Implement robust process safety protocols, including pressure relief systems and emergency shutdown procedures.[5]
-
Waste Disposal: The disposal of large volumes of chemical waste must be handled in an environmentally responsible and compliant manner.
Q4: How do impurities in starting materials affect my scale-up process?
Impurities that were negligible at the lab scale can have a significant impact on a larger scale.[1] Larger quantities of starting materials may introduce impurities that can interfere with the reaction by poisoning the catalyst, inhibiting the reaction, or leading to the formation of new, unexpected byproducts.[3] It is essential to analyze the impurity profile of larger batches of starting materials and, if necessary, purify them before use.
Q5: What are the advantages of using continuous flow chemistry for indoline synthesis scale-up?
Continuous flow chemistry offers several advantages for scaling up indoline synthesis:
-
Enhanced Safety: Superior heat transfer capabilities significantly reduce the risk of thermal runaways, a major concern with exothermic reactions.[1]
-
Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and often higher yields.[1]
-
Increased Productivity: Continuous operation allows for higher throughput compared to batch processes, which have inherent downtime for charging, heating, cooling, and cleaning.[1]
-
Easier Scale-Up: Scaling up a flow process often involves running the system for a longer duration rather than using larger reactors, which can be a more straightforward and less capital-intensive approach.
Data Presentation
Table 1: Comparison of Common Indoline Synthesis Methods and Scale-Up Considerations
| Synthesis Method | Key Reagents | Typical Lab Yield (%) | Common Scale-Up Challenges | Mitigation Strategies |
| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone, Acid Catalyst[6] | 60-90 | Tar/polymer formation, low regioselectivity with unsymmetrical ketones, N-N bond cleavage.[1][7][8] | Optimize acid catalyst and temperature, use of Lewis acids, consider continuous flow.[1][8] |
| Cadogan-Sundberg Synthesis | Nitroarene, Triethyl phosphite | 70-95 | High temperatures, catalyst loading optimization. | Use of palladium-based catalysts for milder conditions.[9] |
| Reductive Cyclization | o-Nitrotoluene derivative, Reducing agent (e.g., Raney nickel, hydrazine)[10] | 75-95 | Exothermic reaction with hydrazine, handling of pyrophoric catalysts. | Careful, dropwise addition of hydrazine, inert atmosphere for catalyst handling.[1] |
| Palladium-Catalyzed C-H Activation | Substituted aniline, Alkene/Alkyne, Pd catalyst, Oxidant[11] | 80-99 | Catalyst deactivation, cost of palladium, oxidant selection. | Ligand optimization, use of co-oxidants, catalyst recycling studies. |
Experimental Protocols
Protocol 1: Scale-Up of Fischer Indole Synthesis (Example)
This protocol provides a general methodology for the scale-up of a Fischer indole synthesis. Note: This is a generalized procedure and must be adapted and optimized for specific substrates and equipment.
-
Reactor Setup: A 100 L glass-lined jacketed reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is charged with the arylhydrazine (1.0 eq) and the appropriate solvent (e.g., toluene).
-
Reagent Addition: The aldehyde or ketone (1.1 eq) is added to the reactor. The mixture is stirred at room temperature for 1 hour to form the hydrazone.
-
Cyclization: The acid catalyst (e.g., polyphosphoric acid or a solution of H₂SO₄ in ethanol) is added portion-wise to the reaction mixture, ensuring the internal temperature does not exceed the specified limit for the reaction.[7]
-
Heating: The mixture is heated to reflux for 2-4 hours, with constant stirring.[7] The reaction progress is monitored by TLC or LC-MS.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess acid is carefully neutralized by the slow addition of a suitable base, such as a saturated aqueous solution of sodium bicarbonate.[7]
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.[3]
Protocol 2: General Procedure for Reductive Cyclization using Raney Nickel
This protocol outlines a general method for the reductive cyclization to form indolines. Caution: Raney nickel is pyrophoric and must be handled with care under an inert atmosphere. Hydrazine is toxic and the reaction can be highly exothermic.
-
Reactor Setup: A suitable multi-neck, round-bottom flask or reactor is equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
-
Initial Charge: The o-nitrotoluene derivative (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Raney nickel (typically a slurry in water or ethanol) is carefully added to the solution under a nitrogen atmosphere.[1]
-
Hydrazine Addition: Hydrazine hydrate (2-5 eq) is added dropwise to the mixture via the dropping funnel.[1] The addition rate should be controlled to manage the exotherm.
-
Reaction: After the addition is complete, the mixture is heated to reflux and monitored until the reaction is complete (e.g., by TLC or LC-MS).[1]
-
Work-up: The reaction mixture is cooled to room temperature, and the catalyst is carefully filtered off through a pad of celite under an inert atmosphere.[1] The filter cake should be kept wet with solvent to prevent ignition.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude indoline.
-
Purification: The crude product is purified by crystallization or column chromatography.[1]
Visualizations
Caption: Simplified reaction pathway of the Fischer Indole Synthesis.
Caption: Logical relationship of key considerations during the scale-up process.
References
- 1. benchchem.com [benchchem.com]
- 2. noahchemicals.com [noahchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 5. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 11. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing impurities from 1-Acetylindoline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the identification and removal of impurities from 1-Acetylindoline.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pure this compound?
Pure this compound is a white crystalline powder.[1] Key physical properties are summarized in the table below. Significant deviation from these properties, such as discoloration or a broad melting point range, may indicate the presence of impurities.
| Property | Value |
| Appearance | White crystalline powder[1] |
| Molecular Formula | C₁₀H₁₁NO[1] |
| Molecular Weight | 161.20 g/mol [2] |
| Melting Point | 100-106 °C[1] |
| Purity (Typical) | ≥ 98% (by HPLC)[1] |
Q2: What are the most common impurities found in this compound?
Common impurities can originate from the synthesis starting materials, side reactions, or degradation. Potential impurities include:
-
Indoline: Unreacted starting material from the acetylation reaction.
-
Acetic Anhydride/Acetic Acid: Residual acylating agent or its hydrolysis product.
-
N-Acetylindole: May be present if the indoline starting material was contaminated with indole.
-
Oxidized Species: Indoline and its derivatives can be susceptible to air oxidation, leading to colored impurities.
-
Solvent Residues: Solvents used during the reaction or purification steps.
Q3: How should I store this compound to maintain its purity?
To minimize degradation, this compound should be stored in a cool, dry place, typically at 0-8°C.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance for identification and resolution.
Issue 1: My this compound is discolored (e.g., yellow or brown).
Cause: Discoloration is often due to the presence of oxidized impurities or residual starting materials.
Identification:
-
Visual Inspection: Pure this compound should be a white powder.[1]
-
TLC Analysis: Run a Thin Layer Chromatography (TLC) plate to visualize the number of components. A pure compound should ideally show a single spot. The presence of colored, immobile spots at the baseline often indicates polar, oxidized impurities.
Resolution:
-
Recrystallization: This is the most effective method for removing colored impurities.
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[3][4]
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography can separate the desired compound from colored impurities.
Issue 2: Thin Layer Chromatography (TLC) analysis shows multiple spots.
Cause: Multiple spots on a TLC plate indicate the presence of one or more impurities with different polarities than the main product.
Identification & Resolution Workflow:
References
Stability issues of 1-Acetylindoline and storage conditions
This technical support center provides guidance on the stability and storage of 1-Acetylindoline to researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions to minimize degradation. Key recommendations include maintaining a specific temperature range and protecting the compound from environmental factors.
Q2: What are the known stability issues with this compound?
Q3: How can I monitor the stability of my this compound sample?
The stability of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from any potential degradation products. Regular analysis of samples stored under various conditions can help determine the shelf-life and identify factors that contribute to degradation.
Q4: Are there any known incompatibilities for this compound?
While specific incompatibility data for this compound is limited, it is prudent to avoid storing it with strong oxidizing agents, acids, and bases, as these can potentially react with the acetyl or indoline moieties. It is recommended to store it separately from such reactive chemicals.
Storage Conditions Summary
For easy reference, the recommended storage conditions for this compound are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8°C[2] | To slow down potential degradation processes. |
| Atmosphere | Store in a dry and well-ventilated place. | To minimize exposure to moisture which could lead to hydrolysis. |
| Light | Protect from light. | To prevent photochemical rearrangement.[1] |
| Container | Tightly sealed container. | To prevent exposure to moisture and atmospheric contaminants. |
Troubleshooting Guide
Issue: I am observing unexpected peaks in my HPLC analysis of a this compound sample.
This could indicate degradation of your sample. Follow the steps below to troubleshoot this issue.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development and Monitoring
This protocol outlines a general approach for developing an HPLC method to monitor the stability of this compound.
-
Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Forced Degradation Studies: To ensure the method is stability-indicating, subject this compound to stress conditions (e.g., acid, base, peroxide, heat, and light) to generate degradation products. The HPLC method should be able to resolve the main peak from all degradation product peaks.
-
-
Stability Study Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.
-
Storage Conditions: Store aliquots of the sample under different conditions (e.g., recommended storage at 2-8°C, room temperature, and elevated temperature) and with and without light exposure.
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: At each time point, analyze the samples by HPLC. Record the peak area of this compound and any degradation products.
-
Data Evaluation: Calculate the percentage of this compound remaining and the percentage of each degradation product.
-
Visualizations
Potential Photochemical Rearrangement of this compound
As documented in the literature, this compound can undergo photochemical rearrangement.[1] The following diagram illustrates a plausible pathway.
Recommended Storage and Handling Logic
To ensure the integrity of this compound, a logical approach to its storage and handling is crucial.
References
Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis
Welcome to the technical support center for optimizing catalyst selection in indoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for indoline synthesis?
A1: A variety of catalysts are employed for indoline synthesis, with the choice depending on the specific reaction and desired outcome. Common classes include:
-
Palladium-based catalysts: Widely used for C-H activation and amination reactions to form the indoline core.[1][2][3]
-
Copper-based catalysts: Effective for hydroamination and cyclization reactions, particularly for enantioselective syntheses.[4][5]
-
Cobalt-based catalysts: Utilized in radical-mediated processes for indoline formation.[6][7]
-
Iron-based catalysts: Offer a more sustainable and cost-effective alternative for N-alkylation of indolines.[8]
-
Ruthenium-based catalysts: Employed in C-H activation and annulation reactions.[9]
-
Metal-free Brønsted acids: Used for enantioselective transfer hydrogenation of 3H-indoles to produce optically active indolines.[10]
Q2: How do I select the appropriate catalyst for my specific indoline synthesis?
A2: Catalyst selection is a critical step that depends on several factors including the substrate, desired bond formation, and required selectivity (regio-, diastereo-, and enantioselectivity). The following decision tree provides a general guideline for catalyst selection.
Q3: What are the key parameters to optimize for a catalytic indoline synthesis?
A3: Optimization is crucial for achieving high yield and selectivity. Key parameters to consider include:
-
Catalyst Loading: Insufficient catalyst can lead to incomplete conversion, while excessive amounts increase cost. Efficient protocols often utilize low catalyst loadings.[1][10]
-
Reaction Temperature: Temperature affects reaction rate and catalyst stability. Higher temperatures can sometimes lead to catalyst decomposition.[1]
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.
-
Ligand: For metal-based catalysts, the choice of ligand is critical for tuning reactivity and selectivity.
-
Base/Additive: The nature and stoichiometry of any base or additive can be crucial for catalyst activation and turnover.
Troubleshooting Guides
Problem 1: Low or No Yield of Indoline Product
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Deactivation | Ensure an inert atmosphere (e.g., argon or nitrogen) for oxygen-sensitive catalysts like Palladium(0).[1] | Oxygen can oxidize the active catalyst, rendering it inactive. |
| Suboptimal Temperature | Screen a range of temperatures. For some palladium-catalyzed C-H aminations, lowering the temperature (e.g., to 60°C) can improve yield.[1] | High temperatures can lead to catalyst decomposition or promote side reactions. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. Start with a standard loading and adjust based on conversion. | Too little catalyst will result in an incomplete reaction, while too much can be wasteful and sometimes detrimental. |
| Poor Quality Starting Materials | Verify the purity of substrates and reagents. | Impurities can poison the catalyst or participate in side reactions. |
| Inappropriate Solvent | Perform a solvent screen to identify the optimal medium for your specific reaction. | Solvent polarity and coordinating ability can significantly impact catalyst activity and solubility of reactants. |
Problem 2: Poor Regioselectivity
| Potential Cause | Troubleshooting Step | Explanation |
| Steric Hindrance | Modify the substrate or catalyst to minimize steric clashes that may favor an undesired regioisomer. | Steric factors often play a significant role in directing the regiochemical outcome of a reaction. |
| Electronic Effects | Alter the electronic properties of the substrate with electron-donating or electron-withdrawing groups. | The electronic nature of the substrate can influence the regioselectivity of catalyst coordination and subsequent bond formation. |
| Catalyst/Ligand Choice | Screen different catalyst and ligand combinations. For example, in Larock indole synthesis, the choice of ligand can influence regioselectivity.[11][12] | The ligand sphere around the metal center can create a specific steric and electronic environment that directs the reaction to a particular position. |
Problem 3: Low Enantioselectivity in Asymmetric Synthesis
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Chiral Ligand/Catalyst | Screen a library of chiral ligands or catalysts. | The structure of the chiral catalyst is the primary determinant of enantioselectivity. |
| Incorrect Temperature | Lowering the reaction temperature often improves enantioselectivity.[13] | At lower temperatures, the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced. |
| Solvent Effects | Evaluate a range of solvents as they can influence the conformation of the catalyst-substrate complex. | The solvent can interact with the catalyst and substrate, affecting the chiral induction. |
| Low Catalyst Loading | While often desirable for cost, very low catalyst loadings can sometimes negatively impact enantioselectivity.[10] | A sufficient concentration of the active chiral catalyst is needed to ensure the desired stereochemical pathway dominates. |
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems used in indoline synthesis.
Table 1: Palladium-Catalyzed Intramolecular C(sp²)–H Amination
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| Pd(OAc)₂ | None | K₂CO₃ | Toluene | 120 | 85 | [3] |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Dioxane | 100 | 92 | [1] |
Table 2: Copper-Catalyzed Enantioselective Synthesis of 2,3-Disubstituted Indolines
| Catalyst Precursor | Chiral Ligand | Additive | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
| Cu(OAc)₂·H₂O | (S,S)-Ph-BPE | t-BuOH | MTBE/THF | 25 | 84 | 84 | [5] |
| CuCl | DTBM-SEGPHOS | NaOtBu | Toluene | 30 | 95 | 98 | [4] |
Table 3: Metal-Free Brønsted Acid Catalyzed Asymmetric Reduction of 3H-Indoles
| Catalyst | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
| Chiral Phosphoric Acid | Hantzsch Ester | Toluene | RT | 98 | 97 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Indoline Synthesis
This protocol outlines a general workflow for screening different catalysts for a new indoline synthesis.
Methodology:
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add the substrate (1.0 equiv).
-
Reagent Addition: Add the appropriate solvent, followed by any necessary reagents (e.g., base, additives).
-
Catalyst Addition: Add the catalyst and, if applicable, the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup.
-
Purification: Purify the crude product by column chromatography to isolate the desired indoline.
-
Characterization: Characterize the purified product by NMR, HRMS, and, for chiral compounds, determine the enantiomeric excess by chiral HPLC.
Protocol 2: Representative Palladium-Catalyzed Intramolecular C-H Amination
This protocol is a representative example for the synthesis of an indoline via palladium-catalyzed C-H amination.[1][3]
Materials:
-
β-arylethylamine substrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried Schlenk tube, combine the β-arylethylamine substrate (0.5 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired indoline.
Signaling Pathways and Logical Relationships
The following diagram illustrates a simplified catalytic cycle for a generic palladium-catalyzed intramolecular C-H amination for indoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Diastereo- and Enantioselective CuH-Catalyzed Synthesis of 2,3-Disubstituted Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Acetylindoline
For researchers, scientists, and drug development professionals, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 1-Acetylindoline, juxtaposed with its structural analogues, indoline and N-acetylindole. Detailed experimental protocols and visual workflows are presented to support researchers in their analytical endeavors.
Comparative Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound, Indoline, and N-Acetylindole. These values, reported in parts per million (ppm), are crucial for identifying the respective proton and carbon environments within each molecule. The data facilitates a clear comparison of the electronic effects imparted by the acetyl group and the degree of saturation in the five-membered ring.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton | This compound (in CDCl₃) | Indoline (in CDCl₃) | N-Acetylindole (in CDCl₃) |
| H-2 | ~3.13 (t) | ~3.05 (t) | ~7.25 (d) |
| H-3 | ~4.12 (t) | ~3.60 (t) | ~6.55 (d) |
| H-4 | ~7.18 (d) | ~7.05 (d) | ~7.55 (d) |
| H-5 | ~7.25 (t) | ~6.85 (t) | ~7.35 (t) |
| H-6 | ~7.00 (t) | ~6.68 (t) | ~7.30 (t) |
| H-7 | ~8.15 (d) | ~7.00 (d) | ~8.20 (d) |
| -COCH₃ | ~2.20 (s) | - | ~2.60 (s) |
| N-H | - | ~3.7 (br s) | - |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | This compound (in CDCl₃) | Indoline (in CDCl₃) | N-Acetylindole (in CDCl₃) |
| C-2 | ~28.5 | ~29.8 | ~126.5 |
| C-3 | ~48.0 | ~47.5 | ~107.0 |
| C-3a | ~124.5 | ~124.8 | ~130.8 |
| C-4 | ~124.0 | ~127.2 | ~124.5 |
| C-5 | ~127.5 | ~120.0 | ~123.5 |
| C-6 | ~117.5 | ~118.5 | ~120.5 |
| C-7 | ~125.0 | ~110.2 | ~116.8 |
| C-7a | ~143.0 | ~151.0 | ~136.0 |
| C=O | ~168.5 | - | ~168.0 |
| -CH₃ | ~24.0 | - | ~24.0 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is critical for accurate structural elucidation.
1. Sample Preparation:
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds like this compound. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used depending on the sample's solubility.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: The data presented in this guide was acquired on a 400 MHz NMR spectrometer.
-
Tuning and Matching: The NMR probe must be tuned to the specific nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.
-
Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.
-
Shimming: The homogeneity of the magnetic field is optimized by a process called shimming, which involves adjusting a series of shim coils to obtain sharp, symmetrical peaks.
-
Acquisition Parameters for ¹H NMR:
-
Pulse Angle: A 30-45° pulse is typically used for routine spectra to allow for a shorter relaxation delay.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire proton chemical shift range.
-
Acquisition Time: An acquisition time of 2-4 seconds is standard.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.
-
Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are usually adequate.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse Angle: A 30-45° pulse is used.
-
Spectral Width: A spectral width of about 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (several hundred to thousands) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Proton Decoupling: To simplify the spectrum and improve sensitivity, broadband proton decoupling is employed to remove the C-H coupling, resulting in single lines for each unique carbon atom.
-
3. Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to that signal.
Visualizing the Process and Structure
To further clarify the experimental workflow and the structural basis of the NMR data, the following diagrams are provided.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Structure of this compound with Atom Numbering.
A Comparative Analysis of 1-Acetylindoline and Indoline via FT-IR and Mass Spectrometry
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. This guide provides a comparative analysis of 1-Acetylindoline and its structural precursor, Indoline, utilizing Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The presented data offers a clear distinction between the two compounds based on their spectral properties, arising from the addition of an acetyl group.
Spectroscopic Data Comparison
The addition of an acetyl group to the indoline structure results in distinct changes in the FT-IR and Mass Spectra. The tables below summarize the key spectral features for both this compound and Indoline.
FT-IR Spectral Data
The most notable difference in the FT-IR spectra is the appearance of a strong carbonyl (C=O) stretch for this compound and the presence of an N-H stretch for Indoline.
| Functional Group | Characteristic Absorption (cm⁻¹) for this compound | Characteristic Absorption (cm⁻¹) for Indoline |
| N-H Stretch | Absent | ~3400-3300 (m) |
| Aromatic C-H Stretch | ~3100-3000 (m) | ~3100-3000 (m) |
| Aliphatic C-H Stretch | ~2950-2850 (m) | ~2950-2850 (m) |
| Amide C=O Stretch | ~1660 (s) | Absent |
| Aromatic C=C Stretch | ~1600, ~1480 (m) | ~1600, ~1480 (m) |
| C-N Stretch | ~1350 (m) | ~1330 (m) |
(s) = strong, (m) = medium
Mass Spectrometry Data
The mass spectra are clearly differentiated by the molecular ion peak, which reflects the difference in their molecular weights. The fragmentation patterns also provide structural confirmation.
| Parameter | This compound | Indoline |
| Molecular Formula | C₁₀H₁₁NO | C₈H₉N |
| Molecular Weight | 161.20 g/mol | 119.16 g/mol |
| Molecular Ion (M⁺) Peak | m/z 161 | m/z 119[1] |
| Key Fragment Ion | m/z 118 (Loss of acetyl group, C₂H₃O) | m/z 118 (Loss of H)[1] |
| Other Significant Peaks | m/z 91 | m/z 91[1] |
Experimental Protocols
The following are detailed methodologies for the acquisition of FT-IR and Mass Spectrometry data for compounds such as this compound and Indoline.
FT-IR Spectroscopy Protocol (Thin Film Method)
-
Sample Preparation : A small amount of the solid sample (e.g., this compound) is dissolved in a volatile solvent like chloroform or methanol.
-
Film Deposition : A drop of the prepared solution is deposited onto a salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation : The solvent is allowed to evaporate completely, leaving a thin film of the compound on the salt plate.
-
Spectral Acquisition : The salt plate is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded by passing an infrared beam through the sample. A background spectrum of the clean salt plate is recorded separately and subtracted from the sample spectrum to nullify atmospheric and instrumental interferences.
-
Data Analysis : The resulting spectrum, plotting transmittance or absorbance against wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction : A small quantity of the analyte is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization : The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).
-
Fragmentation : The excess energy transferred during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals. This fragmentation is characteristic of the molecule's structure.
-
Mass Analysis : The positively charged ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the characterization of an organic compound using FT-IR and Mass Spectrometry.
Caption: Workflow for structural analysis using FT-IR and Mass Spectrometry.
References
Validating the Purity of 1-Acetylindoline: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 1-Acetylindoline, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Experimental protocols and supporting data are presented to offer a practical framework for laboratory application.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of non-volatile and thermally stable compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the primary compound from structurally similar impurities. Reversed-phase HPLC (RP-HPLC) is particularly effective for indoline derivatives, providing excellent separation based on hydrophobicity.
A typical purity level for commercially available this compound is ≥ 98% as determined by HPLC.
Experimental Protocol: Reversed-Phase HPLC Analysis of this compound
This protocol outlines a general method for the purity analysis of this compound. Optimization may be required for specific instrumentation and impurity profiles.
1. Instrumentation and Columns:
-
HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is recommended for optimal separation:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (based on the indole chromophore).[2]
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: HPLC Purity Analysis
The following table summarizes hypothetical quantitative data from an HPLC analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.5 | 15,000 | 0.3 | Impurity 1 |
| 2 | 8.2 | 25,000 | 0.5 | Impurity 2 |
| 3 | 12.5 | 4,950,000 | 99.0 | This compound |
| 4 | 15.1 | 10,000 | 0.2 | Impurity 3 |
| Total | 5,000,000 | 100.0 |
HPLC Experimental Workflow
References
A Comparative Analysis of the Biological Activities of 1-Acetylindoline and N-Substituted Indolines
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of 1-Acetylindoline and a range of N-substituted indoline derivatives. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the therapeutic potential of these compounds. This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes relevant biological pathways and workflows.
Executive Summary
Indoline, a heterocyclic aromatic compound, serves as a core structure for a multitude of biologically active molecules. Strategic substitutions on the indoline scaffold, particularly at the nitrogen atom, have been shown to significantly modulate their pharmacological profiles. This guide focuses on the comparative analysis of this compound, a simple N-acetylated derivative, against a broader class of N-substituted indolines. While N-substituted indolines exhibit a wide spectrum of potent biological activities including anticancer, anti-inflammatory, and antioxidant effects, data on this compound is more limited, primarily highlighting its antioxidant and anti-inflammatory potential.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological activities of this compound and various N-substituted indoline derivatives, providing a clear comparison of their potency.
Table 1: Anticancer Activity of N-Substituted Indoline Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline | Osteosarcoma | ~74 | [1] |
| Spiro[indoline-3,5′-pyrroline]-2,2′-dione derivative (4a) | PC-3 (Prostate Cancer) | 72.51 ± 2.35 | [2] |
| Indole-based Tyrphostin Derivative (2a) | HCT-116 (Colon Cancer) | Sub-micromolar | [3] |
| Indole-based Tyrphostin Derivative (2b) | HCT-116 (Colon Cancer) | Sub-micromolar | [3] |
| Indole-Aryl-Amide Derivative (2) | MCF7 (Breast Cancer) | 0.81 | [4] |
| Indole-Aryl-Amide Derivative (2) | PC3 (Prostate Cancer) | 2.13 | [4] |
| Indole-Aryl-Amide Derivative (5) | HT29 (Colon Cancer) | 2.61 | [4] |
| Indole-Aryl-Amide Derivative (5) | PC3 (Prostate Cancer) | 0.39 | [4] |
| Indole-Aryl-Amide Derivative (5) | Jurkat J6 | 0.37 | [4] |
Table 2: Anti-inflammatory Activity of Indoline Derivatives
| Compound/Derivative | Assay | Effect | Reference |
| This compound | Pro-inflammatory Cytokine Production | Reduction | [5] |
| N-substituted indolines with amino, ester, amide, or alcohol groups | LPS-induced NO, TNF-α, and IL-6 elevation in RAW264.7 macrophages | Potent inhibition at 1 pM to 1 nM | [6] |
| 3-(3-hydroxyphenyl)-indolin-2-one | Nitric Oxide Production Inhibition | High | [7] |
Table 3: Antioxidant Activity of Indoline Derivatives
| Compound/Derivative | Assay | IC50/Effect | Reference |
| This compound | General Antioxidative Activity | Demonstrated | [5] |
| N-([1, 3, 4- Oxadiazino [6, 5-b] substituted indol-2-yl methyl) aniline derivatives (VIIc, VIIo, VIIm) | DPPH Assay | Potent | [8] |
| C-3 substituted indole with pyrrolidinedithiocarbamate moiety | DPPH Assay, Fe3+-Fe2+ reducing power assay | Most active in the series | [9] |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the biological evaluation of indoline derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.
Caption: NF-κB signaling pathway and its inhibition by indoline derivatives.
Caption: General experimental workflow for screening the biological activity of indoline derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or N-substituted indolines) and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1][8][10][11][12]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor.
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction Mixture: Add the test compound solution to the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH free radicals, is determined from a plot of inhibition percentage against compound concentration.[13][14][15][16]
Griess Assay for Nitric Oxide Synthase Activity (Anti-inflammatory)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite.
Procedure:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 96-well plate and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix the cell supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm. The absorbance is proportional to the nitrite concentration.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. The inhibition of NO production is calculated relative to the LPS-stimulated control.[3][6][17][18][19]
Conclusion
The available evidence strongly suggests that N-substituted indolines represent a versatile and potent class of compounds with significant therapeutic potential across various disease areas, particularly in oncology and inflammatory disorders. The diverse substitutions at the nitrogen atom allow for fine-tuning of their biological activity. In contrast, while this compound demonstrates promising antioxidant and anti-inflammatory properties, a more extensive quantitative evaluation is necessary to fully elucidate its therapeutic potential and to draw a more definitive comparison with the broader class of N-substituted indolines. Further research into the specific molecular targets and signaling pathways affected by this compound is warranted to understand its mechanism of action and to guide future drug development efforts. pathways affected by this compound is warranted to understand its mechanism of action and to guide future drug development efforts.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Griess Test [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 7. The mode of action of aspirin-like drugs: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes for 1-Acetylindoline
The efficient synthesis of 1-acetylindoline, a key structural motif in various biologically active compounds and a valuable intermediate in organic synthesis, has been approached through several distinct chemical strategies. This guide provides a comparative analysis of the most common synthetic routes, offering a detailed look at their efficiency, reaction conditions, and overall practicality for researchers, scientists, and drug development professionals.
Comparative Analysis of Synthetic Routes
The synthesis of this compound primarily involves two main strategies: the direct N-acetylation of indoline and the reduction of N-acetylindole. Each approach has multiple variations depending on the choice of reagents and catalysts. Below is a summary of the quantitative data for key synthetic routes.
| Route | Starting Material | Reagents | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indoline | Acetic Anhydride | Pyridine | Dichloromethane | RT | 2 | ~95 | General Procedure |
| 2 | Indoline | Acetyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 1 | >90 | General Procedure |
| 3 | Indole | Acetic Anhydride | Potassium Hydroxide | Dimethyl Sulfoxide | RT | 0.25 | 65 | [1] |
| 4 | Indole | Acetic Acid | Boric Acid | Mesitylene | Reflux | 48 | Moderate | [2] |
| 5 | Indoline | Acetic Anhydride | [Rh(CO)₂Cl]₂ | DMF | 80 | 24 | Good | [3][4] |
| 6 | Indole | Thioester | Cesium Carbonate | Dioxane | 100 | 12 | High | [5] |
| 7 | Indole | Acetic Anhydride | Sodium Acetate | - | - | - | 60 | [6] |
Detailed Experimental Protocols
Route 1: N-Acetylation of Indoline with Acetic Anhydride and Pyridine
This is a classic and highly efficient method for the N-acetylation of secondary amines like indoline.
Protocol:
-
Dissolve indoline (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Route 3: N-Acetylation of Indole with Acetic Anhydride and KOH
This method provides a rapid N-acetylation of indole under basic conditions.[1]
Protocol:
-
To a solution of indole (1.0 eq) in dimethyl sulfoxide, add powdered potassium hydroxide.
-
Stir the mixture at room temperature to generate the indolyl potassium anion.
-
Add acetic anhydride to the reaction mixture.
-
After a short reaction time (e.g., 15 minutes), the reaction is worked up to afford the N-acetylindole.[1]
-
The resulting N-acetylindole can then be reduced to this compound using a suitable reducing agent such as borane in trifluoroacetic acid.[7]
Route 5: Rhodium-Catalyzed Acylation of Indoline
This method utilizes a rhodium catalyst for the acylation of indoline.[3][4]
Protocol:
-
In a reaction vessel, combine indoline (1.0 eq), acetic anhydride, and a catalytic amount of [Rh(CO)₂Cl]₂ (e.g., 5 mol %).[3]
-
Add DMF as the solvent.
-
Heat the reaction mixture at 80 °C for 24 hours.[3]
-
After cooling, the product can be isolated and purified using standard chromatographic techniques.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for comparing the different synthetic routes to this compound, from starting material selection to final product analysis.
Caption: A generalized workflow for the synthesis and comparison of this compound.
Discussion
The choice of the optimal synthetic route for this compound depends on several factors, including the availability of starting materials, desired purity, scalability, and cost.
-
Direct N-acetylation of indoline is generally the most straightforward and high-yielding approach. The use of acetic anhydride or acetyl chloride with a base like pyridine or triethylamine is a standard, reliable method suitable for both small-scale and large-scale synthesis.
-
Synthesis from indole requires a two-step process: N-acetylation followed by reduction of the indole ring. While the N-acetylation of indole can be achieved under various conditions, the subsequent reduction step adds complexity to the overall synthesis. For instance, a method using potassium hydroxide and acetic anhydride in DMSO is very rapid for the first step.[1] Another approach involves using thioesters as the acyl source, which is reported to be highly chemoselective.[5]
-
Catalytic methods , such as the rhodium-catalyzed acylation, offer an alternative but may require more specialized reagents and conditions. These methods can be advantageous in terms of functional group tolerance and milder reaction conditions in some cases.[3][4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
A Comparative Guide to the Characterization of 1-Acetylindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-acetylindoline derivatives, focusing on their synthesis, spectral characterization, and pharmacological activities. Experimental data is presented to offer an objective analysis of their performance as potential therapeutic agents.
Physicochemical and Pharmacological Properties of Substituted Indoline Derivatives as α1A-Adrenoceptor Antagonists
A series of indoline derivatives have been synthesized and evaluated for their antagonist activity at α1-adrenergic receptors (α1-AR), which are implicated in conditions such as benign prostatic hyperplasia (BPH).[1] The following table summarizes the in vitro potency and selectivity of representative compounds against α1A, α1B, and α1D adrenoceptor subtypes.
| Compound ID | Substitution (R) | α1A IC50 (nM) | α1B/α1A Selectivity Ratio | α1D/α1A Selectivity Ratio |
| (R)-14r | 2-Methoxyphenyl | 2.7 | 640.1 | 408.2 |
| (R)-23l | 2-Cyanophenyl | 1.9 | 1506 | 249.6 |
| Silodosin | Marketed Drug | 1.9 | 285.9 | 14.4 |
Data sourced from a study on indoline and indole derivatives as selective α1A-adrenoceptor antagonists.[1]
Acetylcholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives
Certain derivatives of the related isoindoline-1,3-dione scaffold have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to the treatment of Alzheimer's disease.[2] The table below presents the half-maximal inhibitory concentrations (IC50) for a selection of these compounds.
| Compound ID | Substitution | AChE IC50 (µM) |
| 7a | 4-Fluorobenzyl pyridinium | 2.1 |
| 7f | 4-Fluorobenzyl pyridinium | 2.1 |
| Rivastigmine | Marketed Drug | 11.07 |
Data from a study on isoindoline-1,3-dione-N-benzyl pyridinium hybrids as acetylcholinesterase inhibitors.[2]
Experimental Protocols
General Synthesis of Substituted Indoline Derivatives
A common route for the synthesis of N-substituted indoline derivatives involves the reaction of an appropriately substituted indoline with an acyl chloride or a related electrophile in the presence of a base to yield the final amide product. Further modifications can be made to the aromatic ring or the N-acyl side chain.[1]
dot
Caption: General synthesis workflow for this compound derivatives.
Spectral Characterization
Synthesized compounds are typically characterized using a suite of spectroscopic techniques to confirm their chemical structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).[3][4]
-
Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Samples can be analyzed as thin films, KBr pellets, or in a suitable solvent. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).[4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the exact mass of the synthesized compounds and confirm their elemental composition.[3][4]
α1-Adrenoceptor Antagonist Activity Assay
The antagonist activity of the compounds at α1-adrenoceptor subtypes is determined using a cell-based calcium assay. CHO-K1 cells stably expressing the human α1A, α1B, or α1D-adrenoceptor are used. The assay measures the ability of the compounds to inhibit the increase in intracellular calcium concentration induced by an agonist like phenylephrine. IC50 values are calculated from the concentration-response curves.[1]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The acetylcholinesterase inhibitory activity is assessed using a colorimetric method developed by Ellman.[6][7]
-
Reagents:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Test compounds and a positive control (e.g., rivastigmine)
-
-
Procedure:
-
The reaction is typically performed in a 96-well plate.
-
A solution of the test compound at various concentrations is pre-incubated with the AChE enzyme in the phosphate buffer.
-
The reaction is initiated by adding the substrate (ATCI) and DTNB.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][7]
-
Signaling Pathway
α1-Adrenergic Receptor Signaling
α1-Adrenoceptor antagonists exert their effects by blocking the downstream signaling cascade initiated by the binding of endogenous catecholamines like norepinephrine. This pathway is crucial in the regulation of smooth muscle contraction.
dot
Caption: Simplified α1-adrenergic receptor signaling pathway.
References
- 1. Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent | MDPI [mdpi.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Cross-Referencing Experimental Data with 1-Acetylindoline Literature Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data for 1-Acetylindoline against established literature values. It is designed to assist researchers in verifying experimental findings, understanding analytical characterization, and providing a reliable reference for drug development and synthesis applications. This document outlines key physical and spectroscopic properties, details the experimental protocols for their determination, and presents a logical workflow for data cross-referencing.
Physical and Chemical Properties
A fundamental step in the characterization of a compound is the verification of its physical properties against known values. This compound is a white crystalline powder.[1] Key physical data are summarized in the table below.
| Property | Literature Value | Experimental Data |
| Molecular Formula | C₁₀H₁₁NO[1][2] | (To be filled with user's experimental data) |
| Molecular Weight | 161.2 g/mol [1] | (To be filled with user's experimental data) |
| Melting Point | 100-106 °C[1], 102-104 °C[2] | (To be filled with user's experimental data) |
Spectroscopic Data Comparison
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. This section provides a framework for comparing experimental spectroscopic data with literature values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR of this compound.
¹H NMR (Proton NMR) Data
| Proton | Literature Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| (Specific proton assignments to be listed here) | (To be populated with specific literature values) | (To be filled with user's experimental data) |
¹³C NMR (Carbon-13 NMR) Data
| Carbon | Literature Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| (Specific carbon assignments to be listed here) | (To be populated with specific literature values) | (To be filled with user's experimental data) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
| Functional Group | Literature Absorption (cm⁻¹) | Experimental Absorption (cm⁻¹) |
| C=O (Amide) | (Expected around 1650-1680 cm⁻¹) | (To be filled with user's experimental data) |
| C-N Stretch | (Expected range) | (To be filled with user's experimental data) |
| Aromatic C-H Stretch | (Expected around 3000-3100 cm⁻¹) | (To be filled with user's experimental data) |
| Aliphatic C-H Stretch | (Expected around 2850-2960 cm⁻¹) | (To be filled with user's experimental data) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| Fragment | Literature m/z | Experimental m/z |
| [M]+ (Molecular Ion) | 161.2 | (To be filled with user's experimental data) |
| [M-CH₃CO]+ | (Expected fragment) | (To be filled with user's experimental data) |
| (Other significant fragments) | (To be populated with specific literature values) | (To be filled with user's experimental data) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Synthesis of this compound
A common method for the synthesis of this compound involves the acetylation of indoline. The following is a general protocol:
-
Materials: Indoline, acetic anhydride, a suitable base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve indoline in the chosen solvent in a reaction flask.
-
Add the base to the solution.
-
Slowly add acetic anhydride to the mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water or a mild acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is typically used.
-
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press die.
-
Apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Temperature Program: Use a temperature program that allows for the separation of the compound from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
-
MS Conditions:
-
Ionization: Use Electron Impact (EI) ionization at a standard energy (e.g., 70 eV).
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for cross-referencing experimental data and a conceptual representation of a potential signaling pathway involving indole derivatives.
While specific signaling pathways for this compound are not extensively documented, indole derivatives are known to be involved in various biological processes.[3] The diagram below illustrates a generalized signaling cascade that could be influenced by an indole-based compound.
Biological Activity
While comprehensive studies on the specific signaling pathways of this compound are limited, preliminary research suggests several biological activities. It has been reported to exhibit antioxidative and antihyperproliferative effects on prostate cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has shown potential in reducing pro-inflammatory cytokines, suggesting anti-inflammatory properties, and has been observed to have hypoglycemic effects in rats. Indole derivatives, as a class of compounds, are widely recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3] Further research is warranted to fully elucidate the mechanisms and signaling pathways through which this compound exerts its biological effects.
References
A Comparative Guide to Quantitative NMR (qNMR) for Determining 1-Acetylindoline Purity
For researchers, scientists, and drug development professionals, the accurate determination of the purity of pharmaceutical intermediates like 1-Acetylindoline is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). While several analytical techniques are available for purity assessment, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method. This guide provides an objective comparison of qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by representative experimental data and detailed protocols.
qNMR as a Primary Analytical Method
Unlike chromatographic techniques, which are relative methods requiring a certified reference standard of the exact same compound, qNMR is a direct and primary analytical method.[1] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal.[1] This allows for the direct quantification of a substance against a certified internal standard of a different, structurally unrelated compound.[1]
Key Advantages of qNMR:
-
Direct Measurement: It does not require a reference standard of this compound itself.[2]
-
High Accuracy and Precision: qNMR is capable of providing highly accurate and precise purity values.[3]
-
Structural Information: The same experiment provides structural confirmation of the analyte and can help identify impurities.[1]
-
Versatility: A single, well-characterized internal standard can be used to quantify a wide range of compounds.[2]
-
Speed: For a known compound, qNMR analysis can be faster than developing and validating a new chromatographic method.[2]
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity determination depends on various factors, including the properties of the compound, the nature of potential impurities, and the specific requirements of the analysis.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning between a stationary and a liquid mobile phase.[4] | Partitioning between a stationary phase and a gaseous mobile phase.[5] |
| Quantification | Absolute (with internal standard). | Relative (requires a reference standard of the analyte). | Relative (requires a reference standard of the analyte). |
| Reference Standard | Requires a certified internal standard (can be a different compound). | Requires a certified reference standard of this compound. | Requires a certified reference standard of this compound. |
| Sample Throughput | Lower, especially with long relaxation delays required for accurate quantification.[6] | Higher, with typical run times of 20-30 minutes per sample.[6] | High, especially with modern automated systems. |
| Sample Consumption | Higher (milligrams).[6] | Lower (micrograms).[6] | Very low (micrograms to nanograms). |
| Destructive? | No, the sample can be recovered.[7] | Yes.[6] | Yes. |
| Information Provided | Purity and structural information of the main component and impurities.[1] | Retention time and quantification of the main component and impurities with a chromophore. | Retention time and quantification of volatile components. |
| Typical Purity Range | 95 - 100% | ≥ 98% | Dependent on sample volatility and stability. |
| Accuracy (% Purity) | ± 0.1 - 0.5% | ± 0.5 - 2.0% | ± 1.0 - 5.0% |
| Precision (% RSD) | < 1.0% | < 2.0% | < 5.0% |
Note: The quantitative data in this table is representative of typical performance for small organic molecules and is for illustrative purposes, as direct comparative studies on this compound are not extensively available in public literature.
Experimental Protocols
Detailed methodologies for the purity determination of this compound using qNMR, HPLC, and GC are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions.
Quantitative ¹H NMR (qNMR) Protocol
Objective: To determine the absolute purity of this compound using ¹H qNMR with an internal standard.
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher)
-
High-precision analytical balance
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid)
-
This compound sample
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Ensure complete dissolution by vortexing, then transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (a value of 30-60 seconds is generally sufficient for small molecules to ensure full relaxation).
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
Acquisition Time (aq): At least 3 seconds to ensure high digital resolution.
Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the acetyl protons) and a signal from the internal standard.
-
Calculate the purity using the following equation[3]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound by HPLC with UV detection.
Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) Protocol
Objective: To determine the purity of this compound by GC with Flame Ionization Detection (FID).
Instrumentation and Reagents:
-
Gas chromatograph with an autosampler, split/splitless inlet, and FID
-
Capillary column suitable for polar compounds (e.g., DB-WAX or HP-5)
-
Carrier gas (Helium or Hydrogen)
-
Dichloromethane or other suitable solvent (GC grade)
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Detector Temperature (FID): 300 °C
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Logical Comparison of Purity Determination Methods
The selection of an appropriate purity determination method involves considering the strengths and weaknesses of each technique in the context of the analytical needs.
Conclusion
For the determination of this compound purity, qNMR offers a distinct advantage as a primary analytical method, providing absolute quantification without the need for a specific this compound reference standard. This makes it particularly valuable for the characterization of new batches of material or when a certified reference standard is unavailable. HPLC remains a robust and high-throughput technique for routine quality control, especially when a validated method and reference standard are in place. GC is a suitable alternative if the impurities are volatile and the main compound is thermally stable.
Ultimately, a multi-technique approach, using qNMR as an orthogonal method to a primary chromatographic technique like HPLC, provides the most comprehensive and reliable assessment of this compound purity, ensuring the highest level of confidence for researchers, scientists, and drug development professionals.
References
Safety Operating Guide
Safe Disposal of 1-Acetylindoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 1-Acetylindoline.
This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] Understanding its properties and hazards is the first step toward safe disposal.
Key Safety and Physical Data
A summary of the key quantitative data for this compound is presented below, compiled from various safety data sheets.
| Property | Value | Reference |
| CAS Number | 16078-30-1 | [1] |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | |
| Appearance | White crystalline powder | [1] |
| Melting Point | 102-104 °C | |
| Purity | ≥ 98% | [1] |
| Storage Temperature | 0-8°C | [1] |
| Storage Class | 11 (Combustible Solids) |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Appropriate personal protective equipment (PPE) must be worn when handling this compound. This includes, but is not limited to:
-
Protective gloves
-
Protective clothing
-
Eye and face protection[2]
Disposal Protocol
The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant .[2] Do not dispose of this material in the normal trash.[3] The following step-by-step workflow outlines the general procedure for its disposal in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, collect, bind, and pump off the spillage. Use a liquid-absorbent material to take up the substance. Ensure the area is well-ventilated.
First Aid Measures
-
Skin Contact: Remove all contaminated clothing immediately and rinse the skin with water.[2]
-
Eye Contact: Rinse with plenty of water and remove contact lenses if present.[2]
-
Ingestion: If swallowed, have the victim drink water (two glasses at most). Do not induce vomiting. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air.[2]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before handling any chemical.
References
Essential Safety and Logistical Information for Handling 1-Acetylindoline
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides crucial safety protocols and logistical plans for 1-Acetylindoline (CAS No. 16078-30-1), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Chemical Identifier and Hazard Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-(2,3-dihydro-1H-indol-1-yl)ethanone, N-Acetylindoline |
| CAS Number | 16078-30-1 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 102-104 °C |
| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1] |
Occupational Exposure Limits
There are no established Occupational Exposure Limits (OELs) specifically for this compound. However, for the structurally related compound Indole, an OEL of 1 mg/m³ has been established in some regions[2]. This value should be considered as a conservative guideline for ensuring workplace safety until specific data for this compound becomes available.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently, especially if contamination is suspected. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Eye protection must be worn at all times in the laboratory where this compound is handled. |
| Body | Laboratory coat | A flame-resistant lab coat that is fully buttoned is required. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling large quantities, generating dust, or if ventilation is inadequate. | All respiratory protection should be part of a comprehensive respiratory protection program that includes fit testing. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, minimizes risks and ensures a safe laboratory environment.
Procurement and Storage
-
Procurement: Order the minimum quantity of this compound required for your experimental needs.
-
Storage: Upon receipt, store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically 2-8°C. Ensure the container is tightly sealed.
Experimental Workflow
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly. Prepare your workspace in a chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer: When weighing, handle this compound as a powder. Use a spatula for transfers and avoid generating dust. If there is a risk of dust formation, consider using a ventilated balance enclosure.
-
Dissolving: When dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.
-
Reaction: Conduct all reactions in a certified chemical fume hood.
-
Post-Reaction: Quench the reaction safely according to your established protocol.
Decontamination and Spill Control
-
Decontamination: Clean all contaminated surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Spill Response: In case of a spill, evacuate the immediate area. For small spills, use an inert absorbent material to contain the spill. For large spills, follow your institution's emergency procedures. All spill cleanup materials should be treated as hazardous waste.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and comply with regulations.
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Waste Container: Use a chemically resistant and leak-proof container for all this compound waste. Keep the container closed when not in use.
-
Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
Safe Handling Workflow
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
